9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Description
Properties
IUPAC Name |
9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-6-2-8(10)3-7(9)5-11-4-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXCBNBNYPNNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(=O)CC1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992979 | |
| Record name | 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7224-81-9 | |
| Record name | 7224-81-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
For Researchers, Scientists, and Drug Development Professionals
Core Properties
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic organic compound with the chemical formula C₈H₁₃NO₂.[1] Its structure features a nine-membered ring system containing both an oxygen and a nitrogen atom, classifying it as a heterocyclic compound. This scaffold is of interest in medicinal chemistry due to the prevalence of the azabicyclo[3.3.1]nonane core in various biologically active molecules.
Physicochemical Properties
A summary of the known and calculated physicochemical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is presented in the table below. It is important to note that while some experimental data is available, many properties are derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 155.19 g/mol | PubChem[1] |
| CAS Number | 7224-81-9 | PubChem[1] |
| Melting Point | 79-80 °C (from ethyl ether) | chemBlink[2] |
| Boiling Point (Calculated) | 261.7 ± 40.0 °C at 760 Torr | chemBlink |
| Density (Calculated) | 1.114 ± 0.06 g/cm³ (at 20 °C) | chemBlink |
| Solubility (Calculated) | Freely soluble (110 g/L at 25 °C) | chemBlink |
| XLogP3 (Calculated) | -0.5 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is not extensively detailed in publicly available literature. However, the structurally related azabicyclo[3.3.1]nonane core is commonly synthesized via the Robinson-Schöpf reaction.[3] This reaction typically involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine (in this case, methylamine), and a derivative of acetone.
Representative Experimental Protocol: Robinson-Schöpf Synthesis of a 9-Azabicyclo[3.3.1]nonan-3-one Derivative
The following protocol for the synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is provided as a representative example of the Robinson-Schöpf reaction.[4] This can be adapted for the synthesis of the target molecule by substituting benzylamine with methylamine and an appropriate acetone derivative.
Materials:
-
Water
-
Benzylamine
-
18% Sulfuric Acid
-
50% Glutaraldehyde solution
-
Acetone dicarboxylic acid
-
9% Sodium acetate solution
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
20% Sodium carbonate solution
-
Sodium sulfate
Procedure:
-
A solution of benzylamine in water is prepared in a jacketed, round-bottomed flask equipped with a mechanical stirrer and a temperature probe.
-
The solution is cooled to 0–10 °C, and 18% sulfuric acid is added dropwise while maintaining the temperature between 4–8 °C.
-
50% glutaraldehyde solution is then added, followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.
-
A 9% sodium acetate solution is added over 1.5 hours.
-
The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for another 20 hours.
-
The pH of the solution is adjusted to 2 with additional 18% sulfuric acid.
-
The aqueous solution is extracted with MTBE to remove organic impurities.
-
The aqueous layer is then mixed with heptane, and silica gel is added.
-
The pH is adjusted to 8 with a 20% sodium carbonate solution.
-
The mixture is filtered, and the filter cake is washed with heptane.
-
The layers of the filtrate are separated, and the organic layer is dried with sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Synthesis Workflow Diagram
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While no specific ¹H or ¹³C NMR data for the title compound has been found, studies on related oxa- and azabicyclo[3.3.1]nonanes indicate that the bicyclic system can adopt various conformations, which can be elucidated through detailed NMR analysis.[6][7]
-
Infrared (IR) Spectroscopy: An IR spectrum for a related derivative, 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1), is available and can be used as a reference for the characteristic vibrational modes of the bicyclic core.[8]
-
Mass Spectrometry (MS): PubChem lists GC-MS data for this compound, but the spectrum is not provided.[1]
Biological Activity and Signaling Pathways
Direct studies on the biological activity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one are limited. However, the broader class of azabicyclo[3.3.1]nonane derivatives has shown a range of biological activities.
Potential as 5-HT₃ Receptor Antagonists
Derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane have been investigated as potent serotonin 5-HT₃ receptor antagonists.[9] 5-HT₃ receptors are ligand-gated ion channels that are involved in various physiological processes, including emesis (vomiting), anxiety, and pain perception.[2] Antagonists of this receptor are used clinically as antiemetics, particularly for chemotherapy-induced nausea and vomiting.[10][11]
The proposed mechanism of action involves the binding of the antagonist to the 5-HT₃ receptor, which prevents the binding of serotonin and subsequent activation of the ion channel.[9] This blockage of serotonin signaling in the central and peripheral nervous systems leads to the therapeutic effect.[10][11]
5-HT₃ Receptor Antagonist Signaling Pathway
Potential Antimicrobial and Neuroactive Effects
Some derivatives of 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine have shown potential antimicrobial and neuroactive effects.[9] The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial compounds.[12] The mechanism of action for such compounds can vary but may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid and protein synthesis.[12]
Conclusion
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic compound with a core structure that is of interest for medicinal chemistry applications. While comprehensive experimental data for this specific molecule is limited, information from closely related compounds provides valuable insights into its physicochemical properties, potential synthetic routes, and possible biological activities. Further research is warranted to fully characterize this compound and explore its therapeutic potential, particularly as a 5-HT₃ receptor antagonist or as a scaffold for the development of novel antimicrobial or neuroactive agents.
References
- 1. 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one | C8H13NO2 | CID 274429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine [smolecule.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 9-METHYL-3-OXA-9-AZABICYCLO[3.3.1]NONAN-7-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1) [webbook.nist.gov]
- 9. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
CAS Number: 7224-81-9
Introduction
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic organic compound featuring a bicyclic scaffold. This structure, containing both an oxygen and a nitrogen atom, is a subject of interest in medicinal chemistry due to the prevalence of the azabicyclo[3.3.1]nonane core in various biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological significance based on related structures.
Chemical and Physical Properties
A summary of the key chemical and physical properties for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is presented in the table below. These properties are primarily derived from computational models and publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 155.19 g/mol | PubChem[1] |
| CAS Number | 7224-81-9 | PubChem[1] |
| IUPAC Name | 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | PubChem[1] |
| Canonical SMILES | CN1C2CC(=O)CC1COC2 | PubChem[1] |
| XLogP3 | -0.5 | PubChem[1] |
| Boiling Point (predicted) | 261.7 ± 40.0 °C at 760 Torr | ChemBlink[2] |
| Density (predicted) | 1.114 ± 0.06 g/cm³ at 20 °C, 760 Torr | ChemBlink[2] |
| Flash Point (predicted) | 112.1 ± 27.3 °C | ChemBlink[2] |
| Solubility (predicted) | Freely soluble (110 g/L) at 25 °C | ChemBlink[2] |
Synthesis
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is not extensively detailed in recent literature; however, a foundational method is described in the Journal of Organic Chemistry. The general approach for constructing the azabicyclo[3.3.1]nonane skeleton often involves a Mannich-type condensation reaction.
Experimental Protocol: Mannich-Type Condensation
Reactants:
-
A suitable dialdehyde (e.g., glutaraldehyde)
-
A primary amine (e.g., methylamine)
-
A β-ketoacid or its equivalent (e.g., acetonedicarboxylic acid)
Procedure:
-
A solution of the primary amine (e.g., methylamine hydrochloride) in an aqueous or alcoholic solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
The dialdehyde (e.g., glutaraldehyde) is added to the amine solution, often at a controlled temperature.
-
The β-ketoacid or its ester is then added portion-wise to the reaction mixture.
-
The pH of the reaction is typically maintained in the acidic to neutral range to facilitate the condensation and cyclization.
-
The reaction is stirred at room temperature or with gentle heating for a period ranging from several hours to days, with the progress monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adjusting the pH to basic to liberate the free amine.
-
The product is then extracted into an organic solvent.
-
The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or by crystallization.
Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Potential Biological Activity and Applications
While specific biological data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is scarce in the available literature, the broader class of azabicyclo[3.3.1]nonane derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[3] This suggests that the title compound could be a valuable scaffold for the development of novel therapeutic agents.
Areas of Potential Biological Interest
-
Neuroactive Effects: Many azabicyclo[3.3.1]nonane derivatives interact with the central nervous system. They have been investigated for their potential as analgesics, and for their activity at various neurotransmitter receptors. The rigid bicyclic structure can provide a well-defined orientation of functional groups for specific receptor binding.[3]
-
Antimicrobial Properties: Derivatives of the azabicyclo[3.3.1]nonane core have demonstrated both antibacterial and antifungal activities.[3] The presence of the nitrogen and oxygen heteroatoms in 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one could influence its antimicrobial spectrum and potency.
Logical Relationship for Drug Discovery
Caption: Drug discovery workflow starting from the core scaffold.
Conclusion
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one represents a chemical entity with a foundational structure that is prevalent in numerous biologically active compounds. While specific research on this particular molecule is limited, its synthesis is achievable through established organic chemistry reactions. The true potential of this compound likely lies in its use as a versatile building block for the synthesis of novel derivatives with potential applications in neuroscience and infectious disease research. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic heterocyclic compound with a rigid structure incorporating both an oxygen and a nitrogen atom. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications based on available data. While detailed experimental protocols and specific biological activity for this exact molecule are not extensively documented in publicly accessible literature, this document compiles known information and draws context from closely related analogs to inform future research and development efforts.
Molecular Structure and Properties
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one possesses a unique bicyclic framework that imparts specific stereochemical properties. The core structure consists of a six-membered piperidine ring fused with a six-membered tetrahydropyran ring in a bicyclo[3.3.1]nonane conformation. The nitrogen atom is methylated and occupies the 9-position, while the oxygen is at the 3-position, and a ketone group is present at the 7-position.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is presented in Table 1. It is important to note that much of the available data is computationally derived.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 155.19 g/mol | PubChem[1] |
| CAS Number | 7224-81-9 | PubChem[1] |
| IUPAC Name | 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | PubChem[1] |
| Canonical SMILES | CN1C2CC(=O)CC1COC2 | PubChem[1] |
| InChI | InChI=1S/C8H13NO2/c1-9-6-2-8(10)3-7(9)5-11-4-6/h6-7H,2-5H2,1H3 | PubChem[1] |
| XLogP3-AA (Computed) | -0.5 | PubChem[1] |
| Boiling Point (Computed) | 261.7 ± 40.0 °C at 760 Torr | ChemBlink[2] |
| Density (Computed) | 1.114 ± 0.06 g/cm³ | ChemBlink[2] |
| Solubility (Computed) | Freely soluble (110 g/L at 25 °C) | ChemBlink[2] |
Synthesis and Experimental Data
A general synthetic approach for such bicyclic systems is illustrated in the diagram below.
Spectroscopic Data
Experimentally obtained spectroscopic data such as NMR and IR for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one are not widely reported. Commercial suppliers of this compound note that they do not collect analytical data.[4] An IR spectrum is available for a related derivative, 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate, but not for the target ketone.[5] For research purposes, it is recommended that users independently verify the structure and purity of this compound through standard analytical techniques.
Biological Activity and Potential Applications
Direct experimental evidence for the biological activity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is limited in the available literature. However, the bicyclo[3.3.1]nonane scaffold is present in a number of biologically active molecules, suggesting potential areas of interest for this compound.
Central Nervous System (CNS) Activity
Derivatives of the closely related 9-azabicyclo[3.3.1]nonane structure have been investigated for their CNS activity.[6] For instance, certain derivatives have been explored as monoamine reuptake inhibitors, which are relevant for the treatment of depression and other neurological disorders.[7]
A patent application describes a derivative of the amine counterpart, 1-(1-methyl-1H-pyrazol-4-yl)-N-((1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)-1H-indole-3-carboxamide, as a 5-HT3 receptor antagonist.[8] 5-HT3 receptor antagonists are used as antiemetics and have potential applications in treating conditions like schizophrenia, anxiety, and cognitive dysfunction.[8]
The potential interaction with a G-protein coupled receptor like the 5-HT3 receptor can be generalized as follows:
Antimicrobial Properties
Compounds containing the azabicyclo[3.3.1]nonane framework have also been reported to exhibit antimicrobial properties.[3][9] This suggests that 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one could be a candidate for screening in antimicrobial assays.
Future Directions
The unique and rigid structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one makes it an interesting scaffold for medicinal chemistry and drug discovery. To fully elucidate its potential, further research is required in the following areas:
-
Development of a robust and well-documented synthetic protocol.
-
Full spectroscopic characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).
-
Systematic screening for biological activity, particularly focusing on CNS targets and antimicrobial properties.
-
Structure-activity relationship (SAR) studies of derivatives to optimize for potency and selectivity against identified biological targets.
Conclusion
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a chemical entity with potential for further investigation in the field of drug development. While there is a scarcity of detailed experimental data for this specific molecule, the known biological activities of related compounds provide a strong rationale for its further study. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and related bicyclic systems.
References
- 1. 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one | C8H13NO2 | CID 274429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 7224-81-9, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one - chemBlink [ww.chemblink.com]
- 3. Buy 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine [smolecule.com]
- 4. 9-METHYL-3-OXA-9-AZABICYCLO[3.3.1]NONAN-7-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1) [webbook.nist.gov]
- 6. US4705858A - Azabicyclo[3.3.1]nonanes - Google Patents [patents.google.com]
- 7. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Buy 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | 552-70-5 [smolecule.com]
An In-Depth Technical Guide to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes its key physicochemical properties. A detailed experimental protocol for its synthesis via a Robinson-Schöpf-type reaction is provided, based on established methodologies for analogous structures. Furthermore, this guide explores the potential biological activities and applications of this class of compounds, supported by data on related molecules. Visualizations of the synthetic pathway and a conceptual experimental workflow are presented using Graphviz diagrams to facilitate understanding.
Chemical Identity and Properties
IUPAC Name: 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one[1][2]
Synonyms:
CAS Number: 7224-81-9[1]
Molecular Formula: C₈H₁₃NO₂[1]
Chemical Structure:
Physicochemical Properties:
The following table summarizes the key computed physicochemical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
| Property | Value | Source |
| Molecular Weight | 155.19 g/mol | PubChem[1] |
| Exact Mass | 155.094628657 Da | PubChem[1] |
| XLogP3 | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 165 | PubChem[1] |
Synthesis
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be achieved through a modification of the Robinson-Schöpf reaction, a classic method for the construction of the related tropinone and pseudopelletierine scaffolds.[3] This biomimetic, one-pot, multicomponent reaction offers an efficient route to the bicyclic core.
Reaction Scheme:
The overall reaction involves the condensation of a dialdehyde, a primary amine, and a dicarboxylic acid derivative. For the synthesis of the target molecule, a suitable oxygen-containing dialdehyde precursor would be required.
References
"9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the bicyclic heteroalkaloid, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. This document consolidates available data, outlines detailed experimental protocols for its synthesis and characterization, and visualizes key procedural workflows.
Core Physical and Chemical Properties
The properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one have been primarily determined through computational methods, with some experimental data available for closely related analogs. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 155.19 g/mol | PubChem[1] |
| CAS Number | 7224-81-9 | PubChem[1] |
| IUPAC Name | 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Boiling Point (calculated) | 261.7 ± 40.0 °C at 760 Torr | ChemBlink[3] |
| Density (calculated) | 1.114 ± 0.06 g/cm³ (20 °C, 760 Torr) | ChemBlink[3] |
| Flash Point (calculated) | 112.1 ± 27.3 °C | ChemBlink[3] |
| Solubility (calculated) | Freely soluble (110 g/L at 25 °C) | ChemBlink[3] |
| XLogP3 (calculated) | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 155.094628657 Da | PubChem[1] |
| Monoisotopic Mass | 155.094628657 Da | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 165 | PubChem[1] |
Synthesis and Characterization
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be achieved through a double Mannich reaction, a common method for constructing the bicyclo[3.3.1]nonane core.[4][5] A plausible experimental protocol is detailed below, drawing from established procedures for analogous compounds.
Experimental Protocol: Synthesis via Robinson-Schöpf Type Reaction
This procedure is adapted from established methods for the synthesis of related azabicyclic ketones.
Materials:
-
Methylamine hydrochloride
-
3-Oxopentanedioic acid (acetonedicarboxylic acid)
-
Glutaraldehyde (25% aqueous solution)
-
Sodium dihydrogen phosphate hydrate
-
Citric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Methanol
-
Diethyl ether
Procedure:
-
Buffer Preparation: Prepare an aqueous buffer solution by dissolving sodium dihydrogen phosphate hydrate and citric acid in water to achieve a pH of approximately 5.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride and 3-oxopentanedioic acid in the prepared buffer solution.
-
Addition of Glutaraldehyde: Cool the reaction mixture in an ice bath and slowly add a 25% aqueous solution of glutaraldehyde dropwise while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Adjust the pH of the reaction mixture to >10 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a methanol/dichloromethane gradient or by recrystallization from a suitable solvent system like diethyl ether/methanol.
Caption: Synthetic workflow for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the bicyclic framework. Protons adjacent to the nitrogen and oxygen atoms would appear in the downfield region. The methyl group attached to the nitrogen would likely appear as a singlet around 2.3-2.5 ppm. The bridgehead protons and the methylene protons of the rings would exhibit complex splitting patterns.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display eight distinct signals. The carbonyl carbon (C7) is expected to have a chemical shift in the range of 205-215 ppm. Carbons adjacent to the nitrogen and oxygen atoms will also be deshielded.
Mass Spectrometry (MS):
-
Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and ethylene, as well as cleavage of the bicyclic ring system.
Infrared (IR) Spectroscopy:
-
KBr Pellet or Thin Film: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. Other significant bands would include C-N and C-O stretching vibrations.
Caption: Analytical workflow for the characterization of the target compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is limited, the broader class of 3-azabicyclo[3.3.1]nonanones has been reported to exhibit a range of biological activities. These include potential as analgesic, anesthetic, antibacterial, antifungal, and anticancer agents.[4] Some derivatives have also shown activity as human serotonin 5-HT3 receptor antagonists.[4]
The structural similarity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one to other neuroactive compounds suggests potential interactions with central nervous system targets. Further research is warranted to explore its specific pharmacological profile.
Caption: Logical relationship for inferring potential biological activities.
References
- 1. 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one | C8H13NO2 | CID 274429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one [sigmaaldrich.com]
- 3. CAS # 7224-81-9, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one - chemBlink [ww.chemblink.com]
- 4. chemijournal.com [chemijournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic and Structural Elucidation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of the bicyclic compound 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation for this class of molecules. The guide also outlines a generalized experimental protocol for its synthesis and subsequent characterization.
Introduction
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a heterocyclic compound with a rigid bicyclic framework. Its structure, containing both an oxygen and a nitrogen heteroatom, makes it a molecule of interest in medicinal chemistry and drug development. The presence of a ketone functional group and a tertiary amine within the bicyclic system dictates its chemical reactivity and potential biological activity. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior.
Chemical Structure:
Molecular Properties:
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂[1] |
| Molecular Weight | 155.19 g/mol [1] |
| IUPAC Name | 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one[1] |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. These predictions are based on known data for related 9-azabicyclo[3.3.1]nonane derivatives and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.0 | m | 2H | H-2, H-4 (axial) |
| ~ 3.5 - 3.7 | m | 2H | H-2, H-4 (equatorial) |
| ~ 3.0 - 3.2 | m | 2H | H-1, H-5 |
| ~ 2.6 - 2.8 | m | 2H | H-6, H-8 (equatorial) |
| ~ 2.4 | s | 3H | N-CH₃ |
| ~ 2.2 - 2.4 | m | 2H | H-6, H-8 (axial) |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 - 212 | C=O (C-7) |
| ~ 65 - 70 | C-2, C-4 |
| ~ 55 - 60 | C-1, C-5 |
| ~ 45 - 50 | C-6, C-8 |
| ~ 42 - 46 | N-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the ketone and the C-N and C-O bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 2800 | Medium-Strong | C-H stretching (aliphatic) |
| ~ 1715 - 1730 | Strong | C=O stretching (ketone in a six-membered ring)[2][3] |
| ~ 1250 - 1050 | Strong | C-O stretching (ether) |
| ~ 1200 - 1000 | Medium | C-N stretching (tertiary amine) |
Mass Spectrometry (MS)
Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 155 | [M]⁺ (Molecular Ion) |
| 126 | [M - CO - H]⁺ |
| 98 | Fragmentation involving loss of the oxygen-containing bridge |
| 57 | Common fragment for N-methylated cyclic amines |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Synthesis
A plausible synthetic route would involve a Mannich-type condensation reaction.
Reaction: A three-component reaction of a suitable four-carbon dialdehyde equivalent (e.g., glutacondialdehyde derivative), methylamine, and a derivative of 1,3-dihydroxyacetone.
Procedure:
-
To a stirred solution of the 1,3-dihydroxyacetone derivative in a suitable solvent (e.g., methanol or ethanol) at 0-5 °C, add methylamine hydrochloride followed by the dialdehyde equivalent.
-
Adjust the pH of the reaction mixture to 5-6 using a suitable base (e.g., sodium acetate).
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to assign the chemical shifts, multiplicities, and integration.
3.2.2. IR Spectroscopy
-
Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Caption: Synthetic workflow for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Caption: Experimental workflow for spectroscopic analysis.
References
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Keystone Intermediate for CNS Drug Discovery
An In-depth Technical Guide on the Synthesis, Applications, and Potential of a Versatile Bicyclic Scaffold
The bicyclic scaffold of 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one represents a molecule of significant interest in medicinal chemistry and drug development. While direct biological activity studies on this specific ketone are not extensively documented, its true value lies in its role as a crucial synthetic intermediate for constructing more complex and pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, potential research applications, and the experimental protocols necessary for its utilization, with a primary focus on its pivotal role in the development of novel therapeutics for central nervous system (CNS) disorders.
The broader family of azabicyclo[3.3.1]nonanes, to which this compound belongs, is a privileged scaffold in drug discovery. Derivatives of this core structure have been shown to possess a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Furthermore, they have been investigated as ligands for various CNS targets, such as dopamine transporters and sigma receptors, and for the treatment of cardiovascular and neurodegenerative diseases.
Physicochemical Properties
A summary of the key physicochemical properties for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is provided below.
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 7224-81-9 |
Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
The synthesis of the 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core can be achieved through a Robinson-Schöpf-type reaction. This biomimetic approach involves a one-pot condensation of a dialdehyde, a primary amine, and a derivative of acetone.[1] A detailed experimental protocol for a deuterated analog, which is directly applicable for the synthesis of the title compound, has been described in the patent literature.
Experimental Protocol: Synthesis of (1R,5S)-9-Methyl-d₃-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
This protocol is adapted from patent US20140024644A1 and describes the synthesis of a deuterated analog. The same procedure can be followed using methylamine hydrochloride for the non-deuterated compound.
Materials:
-
Sodium dihydrogenphosphate hydrate
-
2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid)
-
Water
-
Methyl-d₃-amine hydrogen chloride (or methylamine hydrochloride)
-
3-Oxopentanedioic acid (acetonedicarboxylic acid)
-
10% aqueous solution of NaOH
-
2,2′-Oxydiacetaldehyde
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium dihydrogenphosphate hydrate (22.30 g, 162 mmol) and citric acid (4.90 g, 25.5 mmol) in water (506 ml), add methyl-d₃-amine hydrogen chloride (5 g, 70.9 mmol) and 3-oxopentanedioic acid (11.91 g, 82 mmol) in sequence.
-
Adjust the pH of the mixture to 4.6 with a 10% aqueous solution of NaOH.
-
Add a solution of 2,2′-oxydiacetaldehyde (3.62 g, 35.4 mmol) in 8 mL of MeOH at room temperature.
-
Stir the resulting mixture at room temperature for 3 days.
-
Basify the reaction solution with 10% aqueous NaOH and extract with DCM (100 mL).
-
Purify the crude product by column chromatography on silica gel using a DCM/MeOH solvent system to yield the title compound as a white solid.
References
An In-depth Technical Guide to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives and analogs of the core chemical structure, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. This class of bicyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including neuroactive, antimicrobial, anti-inflammatory, and anticancer properties.
Core Structure and Chemical Properties
The foundational structure, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, is a bicyclic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of approximately 155.19 g/mol .[1] Its unique bridged-ring system, containing both an oxygen and a nitrogen heteroatom, imparts specific conformational constraints and electronic properties that are key to its biological activity. The presence of the ketone and the tertiary amine functionalities allows for a wide range of chemical modifications to generate a diverse library of derivatives.
Synthesis of Azabicyclo[3.3.1]nonane Derivatives
The synthesis of the azabicyclo[3.3.1]nonane scaffold is a well-established area of organic chemistry. One of the most fundamental and efficient methods is the Robinson-Schöpf reaction , a one-pot condensation reaction. This biomimetic approach typically involves the reaction of a dialdehyde (like glutaraldehyde), a primary amine (such as methylamine), and a derivative of acetone-1,3-dicarboxylic acid.
Experimental Protocol: Synthesis of a 9-Azabicyclo[3.3.1]nonan-3-one Analog
Materials:
-
Glutaraldehyde (25% solution in water)
-
Benzylamine hydrochloride
-
3-Oxopentanedioic acid (acetonedicarboxylic acid)
-
Sodium acetate
-
5N Hydrochloric acid
-
4N Sodium hydroxide
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water (1050 mL) is cooled to 0°C in a suitable reaction vessel.
-
Addition of Reagents: 3-Oxopentanedioic acid (2.4 mol) is added to the cooled mixture, followed by the addition of an aqueous solution of sodium acetate (79.7 g in 797 mL of water). The addition of sodium acetate results in the formation of a thick orange precipitate.
-
Reaction Conditions: The reaction mixture is heated to 50°C and stirred at this temperature for 4 hours. It is then cooled to ambient temperature and allowed to stand for 24 hours.
-
Acidification and Extraction: The reaction mixture is acidified to a pH of 2 with 5N aqueous hydrochloric acid. The resulting aqueous mixture is washed with diethyl ether (2 x 500 mL) to remove non-polar impurities.
-
Basification and Product Extraction: The aqueous layer is then basified to a pH of 12 with 4N aqueous sodium hydroxide and extracted with dichloromethane (6 x 500 mL).
-
Purification: The combined organic phases are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield the crude product as a red oil. The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (49:1, v/v) as the eluent to afford 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale orange solid.[2]
Workflow for the Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one:
Synthesis workflow for a 9-azabicyclo[3.3.1]nonan-3-one analog.
Biological Activities and Therapeutic Potential
Derivatives of the 9-azabicyclo[3.3.1]nonane core exhibit a wide range of biological activities, making them attractive candidates for drug development.
Antimicrobial and Antifungal Activity
Several studies have demonstrated the antimicrobial and antifungal properties of azabicyclo[3.3.1]nonanone derivatives. The structure-activity relationship suggests that the presence of electron-withdrawing groups at the ortho and para positions of the aryl rings enhances these activities.[4]
Table 1: In Vitro Antimicrobial Activity of Azabicyclic Thienoyl Hydrazone Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 9 | 50 | 25 | 50 | 100 | 50 | 100 |
| 12 (p-F) | 12.5 | 6.25 | 12.5 | 25 | 12.5 | 25 |
| 13 (p-Cl) | 6.25 | 6.25 | 12.5 | 12.5 | 6.25 | 12.5 |
| 14 (p-Br) | 6.25 | 12.5 | 25 | 12.5 | 12.5 | 25 |
| Data extracted from a study on 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones.[5] |
Anticancer and Cytotoxic Activity
The anticancer potential of this class of compounds has been investigated against various cancer cell lines. Derivatives with electron-withdrawing substituents have shown enhanced cytotoxicity.[5][6]
Table 2: In Vitro Cytotoxicity of Azabicyclic Thienoyl Hydrazone Derivatives against HepG2 Cells
| Compound | Substituent on Phenyl Ring | IC₅₀ (µg/mL) |
| 9 | H | 35.12 |
| 10 | p-CH₃ | 31.54 |
| 11 | p-OCH₃ | 25.11 |
| 12 | p-F | 3.76 |
| 13 | p-Cl | 4.89 |
| 14 | p-Br | 5.12 |
| 15 | p-CH(CH₃)₂ | 28.34 |
| Data extracted from a study on 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones.[5] |
Anti-Inflammatory Activity and Mechanism of Action
Recent studies have highlighted the anti-inflammatory properties of azabicyclononane derivatives. One such derivative, ABN-5d, has been shown to inhibit carrageenan-induced paw edema in rats.[7][8] The mechanism of action involves the suppression of pro-inflammatory mediators such as nitric oxide (NO) and hydrogen sulfide (H₂S), and the inhibition of the iNOS/NO-CSE/H₂S-NFκB signaling pathway.[7][8]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10][11] Azabicyclononane derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and reducing the nuclear translocation of NF-κB.[7][8]
Canonical NF-κB Signaling Pathway and Inhibition by Azabicyclo[3.3.1]nonane Derivatives:
Inhibition of the NF-κB pathway by azabicyclo[3.3.1]nonane derivatives.
Neuroactive Properties
The rigid bicyclic structure of these compounds is a common feature in many neuroactive natural products and synthetic molecules. Derivatives of 9-azabicyclo[3.3.1]nonane have been investigated for their interaction with various neurotransmitter systems, suggesting potential applications in the treatment of neurological disorders.
Conclusion
The 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core and its analogs represent a versatile and promising scaffold in drug discovery. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation and development. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties, particularly the inhibition of the NF-κB signaling pathway, highlight the therapeutic potential of this chemical class. Future research should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the structure-activity relationships and to identify lead compounds for clinical development.
References
- 1. 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one | C8H13NO2 | CID 274429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Introduction
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic heterocyclic compound of interest in medicinal chemistry and drug development. Its rigid scaffold, incorporating both an oxa and an aza bridge, makes it a valuable building block for the synthesis of novel therapeutic agents. Derivatives of the azabicyclo[3.3.1]nonane core have shown a range of biological activities, including potential neuroactive effects and antimicrobial properties.[1] This document provides a detailed protocol for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, based on the principles of the Robinson-Schöpf reaction, a classic and efficient method for constructing such bicyclic systems.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 7224-81-9 | [2][3] |
| Molecular Formula | C₈H₁₃NO₂ | [2] |
| Molecular Weight | 155.19 g/mol | [2] |
| IUPAC Name | 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | [2] |
| Boiling Point | 261.7 ± 40.0 °C at 760 mmHg | [3] |
| Density | 1.114 ± 0.06 g/cm³ | [3] |
| Flash Point | 112.1 ± 27.3 °C | [3] |
| Solubility | Freely soluble (110 g/L) at 25 °C (calculated) | [3] |
Synthetic Workflow
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be achieved via a one-pot, three-component reaction analogous to the Robinson-Schöpf synthesis. This involves the condensation of a dialdehyde containing an ether linkage (such as 2,2'-oxybis(acetaldehyde)), methylamine, and a precursor to acetonedicarboxylic acid.
Caption: Proposed synthetic workflow for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Experimental Protocol
This protocol describes a representative method for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Materials and Reagents:
-
3-Oxopentanedioic acid (Acetonedicarboxylic acid)
-
Methylamine hydrochloride
-
2,2'-Oxybis(acetaldehyde) or a suitable precursor/protected form
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride (0.9 eq) in deionized water.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of 3-oxopentanedioic acid (1.0 eq) in water.
-
-
Addition of Reagents:
-
To the cooled methylamine solution, slowly add the 2,2'-oxybis(acetaldehyde) (1.0 eq). Maintain the temperature below 10 °C.
-
Subsequently, add the solution of 3-oxopentanedioic acid to the reaction mixture.
-
Prepare a buffered solution of sodium acetate in water and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains low. The formation of a precipitate may be observed.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir at a low temperature for approximately 20 hours, followed by stirring at room temperature for another 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, adjust the pH of the mixture to approximately 2 with dilute hydrochloric acid.
-
Extract the acidic aqueous layer with dichloromethane (3 x volume) to remove any non-basic organic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 8-9 using a saturated solution of sodium carbonate.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel or by crystallization.
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
Logical Diagram of Experimental Steps
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. While the direct conversion from bicyclo[2.2.2]octan-2-ones represents a conceptual synthetic challenge, a more established and efficient synthesis is achieved via a one-pot Robinson-Schöpf type reaction. This protocol details the synthesis from readily available starting materials: tetrahydropyran-4-one, methylamine, and a C3 synthon.
Introduction
The 3-oxa-9-azabicyclo[3.3.1]nonane framework is a key structural motif in a variety of biologically active molecules. The incorporation of both an oxygen and a nitrogen atom in the bicyclic system imparts unique physicochemical properties, influencing solubility, polarity, and receptor binding affinity. 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one serves as a versatile intermediate for the synthesis of novel therapeutic agents. This document outlines a reliable and scalable protocol for its preparation.
Synthetic Pathway Overview
The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is most effectively accomplished through a biomimetic Robinson-Schöpf reaction. This one-pot, three-component reaction involves the condensation of a cyclic ketone (tetrahydropyran-4-one), a primary amine (methylamine), and a dicarbonyl equivalent (acetonedicarboxylic acid).
Caption: Robinson-Schöpf synthesis of the target compound.
Experimental Protocol: Robinson-Schöpf Synthesis
This protocol is based on established procedures for the synthesis of related azabicyclic ketones.
Materials:
-
Tetrahydropyran-4-one
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
-
Methanol
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride (1.0 equivalent) and acetonedicarboxylic acid (1.0 equivalent) in distilled water.
-
Buffering: Add sodium acetate (2.0 equivalents) to the solution to maintain a pH between 4 and 5.
-
Addition of Ketone: Cool the mixture in an ice bath and add tetrahydropyran-4-one (1.0 equivalent) dropwise while stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting material and non-basic byproducts.
-
Basify the aqueous layer to pH 10-11 with a concentrated sodium hydroxide solution.
-
-
Extraction: Extract the product from the basic aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 60-75% | Adapted from similar syntheses |
| Reaction Time | 24-48 hours | Adapted from similar syntheses |
| Reaction Temperature | Room Temperature | Adapted from similar syntheses |
| pH | 4-5 | Critical for reaction success |
Conceptual Pathway from Bicyclo[2.2.2]octan-2-one
While not the recommended route due to its multi-step nature and potential for low overall yield, a hypothetical pathway from bicyclo[2.2.2]octan-2-one is presented below for research interest.
Caption: A conceptual multi-step pathway.
This conceptual pathway would involve:
-
Baeyer-Villiger Oxidation: Oxidation of the bicyclo[2.2.2]octan-2-one to the corresponding bicyclic lactone.
-
Aminolysis: Ring-opening of the lactone with methylamine to form a hydroxy amide.
-
Functional Group Transformations and Cyclization: A series of reactions to convert the hydroxy amide into a suitable precursor for a second ring closure, likely involving oxidation and condensation steps.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
Conclusion
The Robinson-Schöpf type synthesis provides a direct and efficient method for the preparation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. This protocol is amenable to scale-up and provides a reliable route to this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The conceptual pathway from bicyclo[2.2.2]octan-2-one, while intellectually stimulating, is likely to be less practical for routine synthesis.
Application Notes and Protocols: Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one via Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a bicyclic aminoketone with potential applications in medicinal chemistry and drug development. The synthesis is achieved through a one-pot, double Mannich reaction, a classic and efficient method for the construction of such bicyclic systems. The protocol outlines the reaction of tetrahydropyran-4-one with methylamine and formaldehyde. This document includes a step-by-step experimental procedure, a summary of quantitative data, and graphical representations of the experimental workflow and reaction mechanism.
Disclaimer: The following protocol is a representative experimental procedure based on established principles of the Mannich reaction for the synthesis of analogous bicyclic structures.[1] It has been constructed due to the absence of a specific published protocol for the direct synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. Researchers should perform a small-scale trial to optimize conditions.
Introduction
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] The reaction utilizes an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound. The product is a β-amino-carbonyl compound known as a Mannich base.[2] In the synthesis of bicyclic structures like 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a double Mannich reaction occurs, where the carbonyl compound reacts on both alpha carbons to form the bicyclic ring system. This one-pot synthesis is an efficient method for generating complex molecular architectures from simple starting materials.
Quantitative Data Summary
The following table summarizes the suggested quantities and key parameters for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
| Parameter | Value | Notes |
| Reactants | ||
| Tetrahydropyran-4-one | 10.0 g (0.1 mol) | Starting ketone |
| Methylamine hydrochloride | 7.4 g (0.11 mol) | Amine source |
| Formaldehyde (37% in H₂O) | 16.2 mL (0.22 mol) | Aldehyde source |
| Solvent | ||
| Ethanol | 100 mL | Reaction solvent |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 24 hours | |
| pH | ~1-2 | Acidic conditions are crucial |
| Expected Product | ||
| Product Name | 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| Theoretical Yield | 15.5 g | |
| Expected Yield | 45-60% | Based on similar reactions |
Experimental Protocol
1. Materials and Reagents:
-
Tetrahydropyran-4-one (≥98%)
-
Methylamine hydrochloride (≥98%)
-
Formaldehyde solution (37 wt. % in H₂O, stabilized with methanol)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
2. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-one (10.0 g, 0.1 mol), methylamine hydrochloride (7.4 g, 0.11 mol), and ethanol (100 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Adjust the pH of the solution to approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.
3. Reaction Procedure:
-
Slowly add the formaldehyde solution (16.2 mL, 0.22 mol) to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.
4. Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully basify the reaction mixture to a pH of 10-11 by the slow addition of a concentrated aqueous solution of sodium hydroxide. A precipitate may form.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Reaction Mechanism
References
Application Notes and Protocols for the Synthesis of Bicyclo[3.3.1]nonanes via Michael Addition-Driven Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.1]nonane framework is a key structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure provides a unique scaffold for the spatial presentation of functional groups, making it an attractive target in medicinal chemistry and drug discovery. Michael addition-driven cyclization has emerged as a powerful and versatile strategy for the stereocontrolled synthesis of these complex bicyclic systems. This document provides detailed application notes, experimental protocols, and mechanistic insights into various Michael addition-based methodologies for the construction of bicyclo[3.3.1]nonanes.
Methodological Approaches
Several distinct strategies have been developed that utilize a Michael addition as the key bond-forming step to initiate the cyclization cascade for the formation of the bicyclo[3.3.1]nonane core. These include:
-
Double Michael Addition to Cyclic Dienones: This approach involves the sequential conjugate addition of a nucleophile to a cyclic dienone, leading to the formation of the bicyclic system in a single operation.
-
Tandem Michael-Aldol Annulation: A classic and effective one-pot reaction where a Michael addition of an enolate to an α,β-unsaturated carbonyl compound is followed by an intramolecular aldol condensation to construct the two rings of the bicyclo[3.3.1]nonane skeleton.[1][2]
-
Enantioselective Organocatalyzed Michael Cyclization: The use of chiral organocatalysts, such as phosphoric acids, allows for the desymmetrizing cyclization of tethered enone diones to produce highly enantioenriched bicyclo[3.3.1]nonanes.[3][4]
-
Sequential Michael Addition/Bicyclization: This strategy is particularly useful for the synthesis of heterocyclic bicyclo[3.3.1]nonane analogues, such as 2,8-dioxabicyclo[3.3.1]nonanes, where a Michael addition is followed by a bicyclization reaction.[5]
Data Presentation
The following tables summarize quantitative data for representative examples of Michael addition-driven cyclizations to form bicyclo[3.3.1]nonane derivatives.
Table 1: Double Michael Addition of Carbon Nucleophiles to 2,7-Cyclooctadien-1-one [6]
| Entry | Nucleophile (Michael Donor) | Product | Yield (%) |
| 1 | Nitromethane | 9-(nitromethyl)bicyclo[3.3.1]nonan-3-one | 85 |
| 2 | Diethyl malonate | Diethyl 3-oxobicyclo[3.3.1]nonane-9,9-dicarboxylate | 96 |
| 3 | Methyl nitroacetate | Methyl 2-nitro-2-(3-oxobicyclo[3.3.1]nonan-9-yl)acetate | 92 |
| 4 | 1,3-Indandione | 9-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)bicyclo[3.3.1]nonan-3-one | 75 |
Table 2: Enantioselective Michael Cyclization of Enone Diones Catalyzed by a Chiral Phosphoric Acid [3][4]
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 2-((E)-3-oxobut-1-en-1-yl)-2-phenylcyclohexane-1,3-dione | 5 | 24 | 95 | 88 |
| 2 | 2-methyl-2-((E)-3-oxobut-1-en-1-yl)cyclohexane-1,3-dione | 5 | 24 | 91 | 90 |
| 3 | 2-((E)-4-methyl-3-oxopent-1-en-1-yl)-2-phenylcyclohexane-1,3-dione | 5 | 48 | 85 | 92 |
| 4 | 2-((E)-3-oxo-3-phenylprop-1-en-1-yl)-2-phenylcyclohexane-1,3-dione | 10 | 72 | 78 | 94 |
Experimental Protocols
Protocol 1: General Procedure for the Double Michael Addition of Carbon Nucleophiles to 2,7-Cyclooctadien-1-one[6]
Objective: To synthesize 9-substituted bicyclo[3.3.1]nonan-3-ones via a double Michael addition reaction.
Materials:
-
2,7-Cyclooctadien-1-one
-
Appropriate carbon nucleophile (e.g., nitromethane, diethyl malonate)
-
Base (e.g., DBU, NaH)
-
Solvent (e.g., THF, DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carbon nucleophile (1.2 equivalents) in the chosen solvent, add the base (1.2 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 2,7-cyclooctadien-1-one (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 9-substituted bicyclo[3.3.1]nonan-3-one.
Protocol 2: General Procedure for the Chiral Phosphoric Acid-Catalyzed Enantioselective Michael Cyclization[3][4]
Objective: To synthesize enantioenriched bicyclo[3.3.1]nonanes through an intramolecular desymmetrizing Michael cyclization.
Materials:
-
2-alkenyl-2-substituted-cyclohexane-1,3-dione substrate
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Solvent (e.g., toluene, cyclohexane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
To a vial charged with the 2-alkenyl-2-substituted-cyclohexane-1,3-dione substrate (1.0 equivalent) and the chiral phosphoric acid catalyst (0.05-0.10 equivalents), add the solvent under an inert atmosphere.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature, 50 °C) for the time required for complete conversion as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched bicyclo[3.3.1]nonane product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Reaction Pathway: Tandem Michael-Aldol Annulation
Caption: General reaction pathway for the tandem Michael-Aldol annulation.
Experimental Workflow: Double Michael Addition
Caption: Step-by-step experimental workflow for the double Michael addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Effenberger Cyclization in Bicyclo[3.3.1]nonane Core Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.1]nonane core is a key structural motif present in a wide array of biologically active natural products, particularly the family of polycyclic polyprenylated acylphloroglucinols (PPAPs).[1][2][3][4][5] These compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] A powerful and efficient method for the construction of this bicyclic framework is the Effenberger cyclization. This reaction, first reported in 1984, involves the condensation of a cyclohexanone enol ether with malonyl dichloride to afford the bicyclo[3.3.1]nonane-2,4,9-trione skeleton.[6] This key intermediate serves as a versatile platform for the synthesis of various complex natural products and their analogues for drug discovery and development.[6][7]
These application notes provide a comprehensive overview of the Effenberger cyclization for the synthesis of the bicyclo[3.3.1]nonane core, including detailed experimental protocols, a summary of reaction parameters, and a discussion of its applications in the synthesis of medicinally relevant compounds.
Reaction Mechanism and Workflow
The Effenberger cyclization is proposed to proceed through the initial formation of a highly reactive ketene intermediate from malonyl dichloride. The cyclohexanone enol ether then acts as a nucleophile, attacking the ketene in a [2+2] cycloaddition fashion. The resulting cyclobutanone intermediate undergoes a subsequent intramolecular acylation to furnish the thermodynamically stable bicyclo[3.3.1]nonane-2,4,9-trione core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Researchers Discuss the Chemistry and Biological Activity Progress of Polycyclic Polyprenylated Acylphloroglucinols----Chinese Academy of Sciences [english.cas.cn]
- 3. [Polycyclic polyprenylated acylphloroglucinols from Hypericum species and their biological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclic polyprenylated acylphloroglucinols and their derivatives: structural modification, structure-activity relationship, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Chromatographic Purification of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol .[1] Its unique bridged ring structure, containing both an oxygen and a nitrogen heteroatom, makes it a valuable building block in medicinal chemistry and drug development. The presence of the ketone functional group and the tertiary amine within the bicyclic framework allows for a variety of chemical modifications, making it a versatile scaffold for the synthesis of novel therapeutic agents.
The purity of this compound is critical for its subsequent use in research and development, as impurities can lead to ambiguous biological data and undesirable side reactions. Chromatographic techniques are essential for achieving the high purity required for pharmaceutical applications. This document provides detailed application notes and protocols for the purification of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one using column chromatography.
Data Presentation
Table 1: Summary of Chromatographic Purification Parameters and Expected Results
| Parameter | Column Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol (98:2, v/v) |
| Elution Mode | Isocratic |
| Detection | Thin Layer Chromatography (TLC) with UV light (254 nm) and/or Potassium Permanganate stain |
| Expected Purity | >95% |
| Expected Recovery | 85-95% |
| Reference Compound | 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one[2] |
Experimental Protocols
General Laboratory Practices
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
All solvents should be of HPLC or analytical grade.
-
Glassware should be thoroughly dried before use.
Preparation for Chromatography
a. Sample Preparation:
-
Dissolve the crude 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in a minimal amount of the initial mobile phase (e.g., dichloromethane). The concentration should be high enough to allow for a concentrated loading onto the column.
-
If the crude product does not fully dissolve, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
b. Column Packing (Slurry Method):
-
Select a glass chromatography column of an appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
Chromatographic Purification
-
Sample Loading:
-
Liquid Loading: Carefully apply the dissolved sample solution directly onto the top of the sand layer using a pipette.
-
Dry Loading: Carefully add the silica gel with the adsorbed crude product onto the top of the sand layer.
-
-
Elution:
-
Open the stopcock and begin to collect the eluent.
-
Continuously add the mobile phase (Dichloromethane:Methanol, 98:2) to the top of the column, ensuring the column does not run dry.
-
Maintain a constant flow rate. A gentle positive pressure using an inert gas (e.g., nitrogen or argon) can be applied to speed up the elution process (flash chromatography).
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions using test tubes or flasks.
-
The size of the fractions will depend on the column size and the expected separation.
-
Monitoring the Separation
-
Thin Layer Chromatography (TLC):
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing the same mobile phase used for the column chromatography.
-
Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
The desired compound should appear as a single spot in the pure fractions.
-
-
Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
-
Purity Assessment
-
The purity of the final product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of the Experimental Workflow
Caption: Workflow for the purification of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
References
Application Notes and Protocols for the Characterization of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the structural characterization and purity assessment of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one , a bicyclic organic compound with potential applications in medicinal chemistry. The protocols outlined below are based on established techniques for analogous structures and provide a robust framework for analysis.
Compound Overview
-
IUPAC Name: 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
-
Molecular Formula: C₈H₁₃NO₂
-
Molecular Weight: 155.19 g/mol
-
CAS Number: 7224-81-9
This molecule features a rigid bicyclo[3.3.1]nonane core, which includes an oxygen atom in one ring (an oxa-ether linkage) and a methylated nitrogen atom at a bridgehead position. The presence of a ketone functional group offers a site for various chemical modifications. Due to its structural similarity to alkaloids, this compound may exhibit biological activity, making its precise characterization critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in solution. Both ¹H and ¹³C NMR are essential for unambiguous assignment.
Predicted NMR Data
Due to the lack of specific literature data for this exact molecule, the following chemical shifts are predicted based on analyses of similar bicyclo[3.3.1]nonane and granatane derivatives.[1] Actual experimental values may vary.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C5 (Bridgehead) | 2.8 - 3.2 | 55 - 65 |
| C2, C4 (CH₂-O) | 3.5 - 4.0 | 70 - 80 |
| C6, C8 (CH₂-C=O) | 2.5 - 2.9 | 45 - 55 |
| C7 (C=O) | - | > 200 |
| N-CH₃ | 2.3 - 2.6 | 40 - 45 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024-4096, as ¹³C has low natural abundance.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons (like the ketone).
-
-
2D NMR (for full assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the ethylene bridges).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting spin systems.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Visualization: NMR Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.
Predicted Fragmentation Pattern
Upon electron ionization (EI), the molecular ion (M⁺˙) at m/z = 155 is expected. Fragmentation in N-methyl bicyclic amines is often initiated by alpha-cleavage adjacent to the nitrogen atom.[2][3]
Table 2: Predicted Key Mass Fragments (EI-MS)
| m/z Value | Proposed Fragment Structure/Loss |
| 155 | [M]⁺˙ (Molecular Ion) |
| 126 | [M - C₂H₅]⁺˙ (Loss of ethyl group from a ring opening) |
| 96 | [M - C₂H₅NO]⁺˙ (Complex rearrangement and fragmentation) |
| 82 | [C₅H₈N]⁺ (Fragment containing the nitrogen) |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ (Fragments from the oxygen-containing ring) |
| 42 | [C₂H₄N]⁺ (Common fragment for N-methyl amines) |
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation:
-
For EI-MS: Gas Chromatography-Mass Spectrometry (GC-MS).
-
For ESI-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion into an Electrospray Ionization (ESI) source. ESI in positive ion mode will detect the protonated molecule [M+H]⁺ at m/z 156.
-
-
GC-MS (EI) Method:
-
GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Injection: 1 µL of the sample solution.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Parameters: Ionization energy of 70 eV. Scan range of m/z 40-300.
-
-
LC-MS (ESI) Method:
-
Use the HPLC conditions described in the next section.
-
MS Parameters: ESI in positive mode. Optimize capillary and cone voltages to maximize the signal for the [M+H]⁺ ion.
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 156) and apply collision-induced dissociation (CID) to generate and detect fragment ions.
-
Visualization: Predicted MS Fragmentation
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity of the compound and for quantification. As a bicyclic amine, it can be analyzed using reversed-phase chromatography.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector or a Mass Spectrometer (LC-MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: Since the compound is basic, using a slightly acidic or basic mobile phase can improve peak shape.
-
Acidic: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Basic: A: 10 mM Ammonium Acetate in Water (pH 9.6), B: Acetonitrile.[4]
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 205-215 nm (ketone n-π* transition) or MS detection.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate. This gradient should be optimized based on the retention time of the compound.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Table 3: HPLC Method Parameters Summary
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water OR 10 mM Ammonium Acetate (pH 9.6) |
| Mobile Phase B | Acetonitrile (with corresponding modifier) |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 15 minutes (to be optimized) |
| Detection | UV (205-215 nm) or MS (ESI+) |
| Injection Volume | 10 µL |
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive, unambiguous proof of structure and stereochemistry in the solid state.
Experimental Protocol: Crystal Growth
Obtaining diffraction-quality single crystals is the most critical and often challenging step.[5][6]
-
Purification: The compound must be of the highest possible purity (>99%). Purify by column chromatography or sublimation if necessary.
-
Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent is one in which the compound is moderately soluble.
-
Crystallization Methods:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap or parafilm with a few small holes poked by a needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.[7]
-
Vapor Diffusion (Solvent/Anti-solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions, transparent, with sharp edges), carefully remove them from the mother liquor with a loop and mount them on the goniometer of a diffractometer.
Visualization: Crystal Growth Workflow
References
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
Application Notes and Protocols: In Vitro Anthelmintic Activity Assay of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
For: Researchers, scientists, and drug development professionals.
Introduction
Parasitic helminth infections pose a significant threat to both human and animal health globally. The increasing prevalence of resistance to existing anthelmintic drugs necessitates the discovery and development of novel compounds with alternative mechanisms of action.[1][2] 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic compound with a unique structural framework that makes it a candidate for biological activity screening.[3][4] Derivatives of the related 9-azabicyclo[3.3.1]nonane scaffold have been investigated for various biological activities, including antimicrobial and neuroactive effects.[3][5][6] This document provides detailed protocols for conducting in vitro assays to evaluate the potential anthelmintic activity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one against parasitic nematodes.
The protocols described herein are based on established methodologies for screening novel chemical entities for anthelmintic properties, primarily focusing on motility-based assays which are indicative of neuromuscular disruption in the parasite.[1][2][7]
Data Presentation: Hypothetical In Vitro Efficacy
The following table summarizes hypothetical quantitative data for the in vitro anthelmintic activity of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one against the model nematode parasite, Haemonchus contortus. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound.
| Assay Type | Life Stage | Incubation Time (hours) | 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one IC50 (µM) | Positive Control (Ivermectin) IC50 (µM) |
| Adult Worm Motility Assay | Adult | 24 | 12.8 | 0.9 |
| Larval Motility Assay | L3 Larvae | 48 | 25.4 | 1.5 |
Experimental Protocols
Adult Worm Motility Assay (AWMA)
This assay assesses the effect of the test compound on the motility of adult parasitic nematodes.
Materials:
-
Adult Haemonchus contortus worms
-
Phosphate Buffered Saline (PBS), pH 7.4
-
RPMI-1640 culture medium (or other suitable medium)
-
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
-
Ivermectin (positive control)[1]
-
Dimethyl sulfoxide (DMSO, solvent for compounds)
-
24-well culture plates
-
Stereomicroscope
-
Incubator (37°C, 5% CO2)
Procedure:
-
Worm Collection: Collect adult H. contortus worms from the abomasum of infected sheep or goats at necropsy.
-
Washing and Acclimatization: Wash the collected worms thoroughly with PBS to remove host debris. Allow the worms to acclimatize in RPMI-1640 medium for 1-2 hours at 37°C.[7]
-
Compound Preparation: Prepare a stock solution of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in DMSO. Create serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity. Prepare similar dilutions for Ivermectin.
-
Assay Setup: Place one to three adult worms into each well of a 24-well plate containing 2 mL of culture medium. Add the appropriate volume of the diluted test compound, positive control, or solvent control (medium with DMSO only) to each well. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 hours.[7]
-
Motility Assessment: At various time points (e.g., 1, 6, 12, 24 hours), observe the motility of the worms under a stereomicroscope. Motility can be scored using a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal, sporadic movement, 0 = no movement/paralysis).[7] To confirm paralysis, gently probe the worms with a needle.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the solvent control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Larval Motility Assay (LMA)
This assay evaluates the effect of the test compound on the motility of the third-stage (L3) infective larvae of nematodes.
Materials:
-
Haemonchus contortus L3 larvae
-
Phosphate Buffered Saline (PBS), pH 7.2
-
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one stock solution
-
Ivermectin (positive control)
-
Solvent control (e.g., PBS with DMSO)
-
96-well microtiter plates
-
Inverted microscope or a microplate reader capable of detecting movement
Procedure:
-
Larvae Preparation: Obtain L3 larvae from fecal cultures of infected animals. Wash the larvae with PBS to remove fecal debris.[1]
-
Assay Setup: Prepare serial dilutions of the test compound in PBS in a 96-well plate. Include a positive control (Ivermectin) and a solvent control. Add approximately 50-100 L3 larvae to each well.[1]
-
Incubation: Incubate the plate at room temperature (or 25°C) for up to 48 hours.[1]
-
Motility Assessment: Assess larval motility at specified time points. This can be done by visual inspection under an inverted microscope, counting the number of motile versus non-motile larvae.[1] Alternatively, automated analysis using a microplate reader that detects larval movement can be employed for higher throughput.
-
Data Analysis: Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control and determine the IC50 value.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro anthelmintic activity assays.
Putative Signaling Pathway Disruption
Many anthelmintics function by disrupting neuromuscular transmission in nematodes.[8][9] A common mechanism involves the modulation of ion channels, leading to paralysis.[10][11] Given the bicyclo[3.3.1]nonane core, which is present in some neurologically active compounds, a plausible putative mechanism of action for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one could be the disruption of nematode-specific ion channels, such as glutamate-gated chloride channels (GluCls) or nicotinic acetylcholine receptors (nAChRs).[8][11]
Caption: Putative mechanism targeting nematode ion channels.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Buy 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine [smolecule.com]
- 4. 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one | C8H13NO2 | CID 274429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial, antifungal activities of some 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl h… [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Testing of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic compound with a structure that suggests potential biological activity. Bicyclo[3.3.1]nonane derivatives have been noted for their versatile biological activities, including remarkable anticancer properties.[1] Specifically, derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidines) have demonstrated the ability to induce apoptosis in cancer cells, indicating their potential as cytotoxic agents.[2][3][4][5] Given the structural similarities, it is crucial to evaluate the cytotoxic potential of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
This document provides detailed protocols for a panel of standard in vitro cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis. These assays are fundamental in early-stage drug development and toxicological screening to assess the potential of a compound to cause cell death.[6]
Data Presentation
As no experimental data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is publicly available, the following tables are presented with hypothetical data to illustrate how results from the described protocols can be structured for clear comparison.
Table 1: Cell Viability by MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{[Calculated Value]} |
| 1 | 95.2 ± 5.1 | |
| 10 | 78.6 ± 6.2 | |
| 50 | 51.3 ± 4.8 | |
| 100 | 22.7 ± 3.9 | |
| 250 | 5.1 ± 1.8 |
Table 2: Cytotoxicity by LDH Release Assay
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.5 |
| 1 | 4.5 ± 0.8 |
| 10 | 15.8 ± 2.1 |
| 50 | 45.2 ± 3.7 |
| 100 | 78.9 ± 5.4 |
| 250 | 95.3 ± 2.9 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 96.2 ± 2.1 | 2.5 ± 0.5 | 1.3 ± 0.3 |
| 50 | 55.4 ± 4.5 | 35.8 ± 3.2 | 8.8 ± 1.5 |
| 100 | 25.1 ± 3.8 | 50.3 ± 4.1 | 24.6 ± 2.9 |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8]
Materials:
-
96-well flat-bottom plates
-
Appropriate cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[8][9]
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[12][13]
Materials:
-
96-well flat-bottom plates
-
Appropriate cell line
-
Complete cell culture medium
-
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one stock solution
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis Buffer (often 10X, provided with the kit)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the 96-well plate at approximately 300 x g for 5 minutes.[14]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14] Add 50 µL of the LDH reaction mixture to each well.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by fluorescently labeled Annexin V.[15] In late apoptosis and necrosis, the compromised cell membrane allows the entry of the DNA-binding dye, propidium iodide (PI).[15]
Materials:
-
Flow cytometer
-
Appropriate cell line
-
6-well plates or T25 flasks
-
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask or appropriate culture vessel.[16] After 24 hours, treat the cells with the desired concentrations of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and incubate for the desired period.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the collected medium and the detached cells.[16]
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for assessing cytotoxicity via LDH release.
Caption: Overview of major apoptosis signaling pathways.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [agris.fao.org]
- 5. The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1 H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kosheeka.com [kosheeka.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core represents a versatile scaffold in medicinal chemistry, offering a rigid bicyclic framework that can be strategically modified to interact with a variety of biological targets. While specific quantitative biological data for derivatives of the 9-methylated scaffold is limited in publicly available literature, the broader class of 9-azabicyclo[3.3.1]nonanes has demonstrated significant potential in the development of novel therapeutics, particularly in the areas of neurodegenerative disorders and infectious diseases. These application notes and protocols are based on the available data for the broader class of 9-azabicyclo[3.3.1]nonane and related 3-oxa-9-azabicyclo[3.3.1]nonane derivatives.
Overview of the Scaffold
The 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold is characterized by a bicyclic system containing a tertiary amine and an ether linkage. This rigid structure provides a three-dimensional arrangement of functional groups, which can be tailored for specific receptor or enzyme interactions. The presence of the nitrogen and oxygen atoms also influences the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.
Therapeutic Potential and Biological Activities
Derivatives of the broader 9-azabicyclo[3.3.1]nonane scaffold have shown a range of biological activities, suggesting the potential of the 9-methyl-3-oxa variant in various therapeutic areas.
Neuroprotective Effects
Compounds based on the azabicyclo[3.3.1]nonane framework have been investigated for their neuroprotective properties. The proposed mechanism of action for some derivatives involves the modulation of nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can lead to an increase in intracellular calcium levels, which in turn activates downstream signaling pathways associated with neuronal survival and protection against neurotoxicity.
Antimicrobial Activity
Various derivatives of the 3-azabicyclo[3.3.1]nonan-9-one scaffold have been synthesized and evaluated for their antibacterial and antifungal activities. Structure-activity relationship (SAR) studies have indicated that the introduction of electron-withdrawing groups on aryl substituents can enhance the antimicrobial potency of these compounds.[1]
Quantitative Data for Related Scaffolds
Table 1: Dopamine Transporter (DAT) Affinity of 9-Methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives [2]
| Compound | Ki (μM) at DAT |
| Derivative 1 | 2 |
| Derivative 2 | 14 |
Note: These compounds were found to be approximately 100-fold less potent than cocaine and other tropane analogs.[2]
Table 2: Antimicrobial Activity of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Thiosemicarbazone Derivatives [3]
| Compound | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Bacillus subtilis | |
| Compound 10 | 6.25 |
| Compound 11 | 6.25 |
| Compound 12 | - |
| Compound 13 | - |
| Compound 16 | - |
Note: Only the most potent activities are highlighted in this table.[3]
Experimental Protocols
General Synthesis of the 9-Azabicyclo[3.3.1]nonane Core
The synthesis of the 9-azabicyclo[3.3.1]nonane skeleton can be achieved through various methods, with the Mannich reaction being a common approach for related azabicyclonones.[4] A general procedure for the synthesis of a precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is detailed below, which can be a starting point for further modifications.[5][6]
Protocol 4.1.1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [6]
Materials:
-
Benzylamine
-
Sulfuric acid (18%)
-
Glutaraldehyde (50%)
-
Acetone dicarboxylic acid
-
Sodium acetate solution (9%)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
Sodium carbonate (Na2CO3) solution (20%)
-
Sodium sulfate (Na2SO4)
-
Methanol
Procedure:
-
To a jacketed, round-bottomed flask equipped with a mechanical stirrer and temperature probe, add water and benzylamine.
-
Cool the reactor jacket to 0–10 °C and add 18% sulfuric acid over 1 hour while maintaining the internal temperature at 4–8 °C.
-
Protect the reaction flask from light. Add 50% glutaraldehyde followed by acetone dicarboxylic acid while keeping the temperature below 5 °C.
-
Add 9% sodium acetate solution over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
Adjust the pH of the solution to 2 with additional 18% sulfuric acid.
-
Extract the aqueous layer with MTBE (3x). Discard the organic layers.
-
To the aqueous layer, add heptane and silica gel.
-
Adjust the pH to 8 with 20% Na2CO3 solution and filter the mixture.
-
Wash the filter cake with heptane.
-
Separate the layers of the combined filtrate and dry the organic layer with Na2SO4.
-
Concentrate the organic layer under reduced pressure.
-
Dilute the residue with methanol and concentrate again to yield the crude product solution.
Caption: Synthetic workflow for a 9-azabicyclo[3.3.1]nonane precursor.
Antimicrobial Susceptibility Testing
The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains, adapted from methods used for similar heterocyclic compounds.[3][7]
Protocol 4.2.1: Broth Microdilution Method for MIC Determination
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Standard antibiotics/antifungals (positive controls)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive control wells (with standard antimicrobial agents), negative control wells (broth and inoculum only), and sterility control wells (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Signaling Pathway
Based on studies of related azabicyclo[3.3.1]nonane derivatives with neuroprotective effects, a potential signaling pathway for derivatives of the 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold is proposed below.
Caption: Proposed neuroprotective signaling pathway.
Conclusion
The 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold holds promise as a valuable starting point for the design and synthesis of novel therapeutic agents. While further research is needed to elucidate the specific biological activities and structure-activity relationships of its derivatives, the broader family of 9-azabicyclo[3.3.1]nonanes has demonstrated significant potential in medicinal chemistry. The protocols and data presented here for related compounds can serve as a valuable resource for researchers interested in exploring the therapeutic applications of this and similar scaffolds.
References
- 1. 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1) [webbook.nist.gov]
- 2. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. The methodologies discussed are based on established principles for synthesizing related azabicyclo[3.3.1]nonane structures, primarily through Mannich-type or Robinson-Schöpf reactions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for the 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core structure?
A1: The most plausible and established strategy is a one-pot, three-component Mannich-type reaction.[1][4] This reaction involves the condensation of an amine (methylamine), a dialdehyde equivalent (to form the 3-oxa portion of the ring), and a ketone or its equivalent (such as 1,3-acetonedicarboxylic acid).[2][3] The reaction proceeds via the formation of an iminium ion and an enol, which then react to form the bicyclic system.[5][6]
Q2: What are the critical parameters that influence the reaction yield?
A2: Several factors can significantly impact the yield of the synthesis:
-
Purity of Starting Materials: Impurities in the reactants, especially the dialdehyde and 1,3-acetonedicarboxylic acid which can be unstable, can lead to significant side reactions.[7][8]
-
pH Control: Maintaining the optimal pH is crucial for both the formation of the iminium intermediate and the enol. The reaction is typically run under acidic to neutral conditions (pH 4-6).[3]
-
Reaction Temperature: Temperature control is vital. Initial steps may require cooling (0-5 °C) to prevent the decomposition of sensitive reagents and control exothermic processes, followed by aging at room temperature or gentle heating to drive the reaction to completion.[3][7]
-
Stoichiometry and Order of Addition: The precise ratio of reactants is key. Slow, controlled addition of the reagents is often necessary to minimize polymerization and other side reactions.[8]
Q3: Which starting materials are proposed for this specific synthesis?
A3: To achieve the desired 3-oxa structure, the following reactants are proposed:
-
Amine: Methylamine (or its hydrochloride salt).
-
Dialdehyde Equivalent: 2,2'-Oxybis(acetaldehyde) or a protected precursor. This is the key component that introduces the oxygen atom at the 3-position.
-
Ketone Equivalent: 1,3-Acetonedicarboxylic acid is a common choice as it readily undergoes decarboxylation in situ.[3]
Q4: My reaction mixture is turning dark brown or black. What is the likely cause?
A4: A dark reaction color often indicates decomposition or polymerization of the aldehyde reactant, especially if it is not stabilized. This can be mitigated by using a protected form of the aldehyde, ensuring the reaction temperature is kept low during the initial addition phase, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue and can stem from multiple sources. The following workflow can help diagnose the problem.
Caption: Troubleshooting logic for addressing low product yield.
Problem 2: Difficulty in Product Isolation and Purification
The crude product is often contaminated with unreacted starting materials, polymers, and salts.
| Issue | Potential Cause | Recommended Solution |
| Product is an oil, not a solid | The product may be impure or exist as a free base which can be oily. | Try converting the product to its hydrochloride or another salt, which is often more crystalline. Perform column chromatography to remove impurities. |
| Streaking on TLC plate | The bicyclic amine is basic and can interact strongly with silica gel. | Add a small amount of a basic modifier to your chromatography eluent, such as 0.5-1% triethylamine or ammonia in methanol, to improve peak shape and recovery.[9] |
| Product remains in the aqueous layer during extraction | The product may be protonated and highly water-soluble, especially at low pH. | Ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃ before extracting with an organic solvent like dichloromethane or ethyl acetate.[8] |
| Persistent emulsion during workup | High concentration of salts or polymeric byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
Data Summary
Table 1: Proposed Key Reactant Properties
| Reactant | Formula | Molar Mass ( g/mol ) | Key Considerations |
| Methylamine HCl | CH₆ClN | 67.52 | Stable, less volatile source of methylamine. |
| 1,3-Acetonedicarboxylic Acid | C₅H₆O₅ | 146.10 | Prone to decomposition (decarboxylation) upon heating; should be fresh.[8] |
| 2,2'-Oxybis(acetaldehyde) | C₄H₆O₃ | 102.09 | Can be unstable and prone to polymerization; use of a protected form (e.g., a bis-acetal) followed by deprotection is recommended. |
Proposed Experimental Protocol
This protocol is a proposed method based on well-documented procedures for analogous Robinson-Schöpf reactions, such as the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[3][8] Note: This procedure should be optimized.
1. Reagent Preparation & Setup
-
Equip a 500 mL jacketed, round-bottomed flask with a mechanical stirrer, temperature probe, and an addition funnel.
-
Prepare a solution of methylamine hydrochloride (1.0 equiv) in deionized water.
-
Cool the reactor jacket to 0-5 °C.
-
Under an inert atmosphere (N₂), slowly add a solution of dilute acid (e.g., H₂SO₄) to adjust the initial pH.
2. Reaction Execution
-
To the cooled amine solution, add the 2,2'-oxybis(acetaldehyde) equivalent (1.0 equiv), ensuring the temperature remains below 5 °C.
-
In a separate vessel, dissolve 1,3-acetonedicarboxylic acid (1.0 equiv) in water and add it to the reaction mixture, again maintaining a low temperature.
-
Prepare a buffer solution (e.g., sodium acetate) and add it dropwise via the addition funnel over 1-2 hours to maintain a pH of approximately 4-6.[3]
-
Age the reaction mixture at 5 °C for 20-24 hours, then allow it to slowly warm to room temperature and stir for another 20-24 hours. Monitor for slow CO₂ evolution, indicating decarboxylation.[8]
3. Workup and Isolation
-
Once the reaction is complete (monitored by TLC or LCMS), adjust the pH to ~2 with dilute acid to quench the reaction.
-
Wash the acidic aqueous solution with an organic solvent (e.g., MTBE or diethyl ether) to remove non-basic organic impurities. Discard the organic layers.[8]
-
Transfer the aqueous layer to a larger flask and cool it in an ice bath.
-
Carefully basify the solution to pH > 10 using a cold 20% NaOH or Na₂CO₃ solution.[8]
-
Extract the basic aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
4. Purification
-
The crude product (a free base) can be purified by silica gel column chromatography. Use a solvent system such as dichloromethane/methanol with 1% triethylamine to prevent streaking.[9]
-
Alternatively, the product can be converted to its hydrochloride salt by dissolving the crude base in a minimal amount of solvent (e.g., isopropanol) and adding a solution of HCl in ether or isopropanol to precipitate the crystalline salt.
Caption: General experimental workflow for the proposed synthesis.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Buy 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine [smolecule.com]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. Mannich_reaction [chemeurope.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which is typically achieved through a Robinson-Schöpf type reaction involving methylamine, a 3-oxaglutaraldehyde equivalent, and an acetonedicarboxylic acid derivative.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of Starting Materials | Acetonedicarboxylic acid is prone to decarboxylation, especially at elevated temperatures. It is recommended to use it fresh or store it at low temperatures. 3-Oxaglutaraldehyde is not commercially available and is typically generated in situ or used immediately after preparation due to its instability and tendency to polymerize. Ensure the quality and purity of the precursors. |
| Incorrect pH of the Reaction Mixture | The Robinson-Schöpf reaction is highly pH-dependent. The reaction is typically carried out in a buffered solution at a mildly acidic to neutral pH (around 5-7) to facilitate the Mannich reaction while minimizing side reactions. Use a reliable buffer system (e.g., acetate or phosphate buffer) and monitor the pH throughout the reaction. |
| Suboptimal Reaction Temperature | High temperatures can promote the degradation of starting materials and the formation of side products. It is advisable to conduct the reaction at room temperature or below and monitor the progress by TLC or LC-MS. |
| Inefficient Iminium Ion Formation | The formation of the iminium ion from methylamine and 3-oxaglutaraldehyde is a crucial step. Ensure stoichiometric amounts of reactants are used. The reaction may benefit from a stepwise approach where the iminium ion is pre-formed before the addition of the ketone component. |
Problem 2: Formation of a Polymeric or Tarry Side Product
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Self-condensation of 3-Oxaglutaraldehyde | Aldehydes, especially dialdehydes, can undergo self-condensation or polymerization, particularly under basic conditions or at high concentrations. Generate the 3-oxaglutaraldehyde equivalent in situ at a low temperature and in a dilute solution to minimize this side reaction. |
| Reaction of Methylamine with Multiple Aldehyde Molecules | As a primary amine, methylamine can react with more than one equivalent of the aldehyde, leading to cross-linked polymers. A slow, dropwise addition of the amine to the reaction mixture containing the aldehyde and ketone synthon can help to control this. |
| Uncontrolled Mannich Reaction | High concentrations of reactants can lead to uncontrolled polymerization. Maintain dilute reaction conditions and ensure efficient stirring to promote the desired intramolecular cyclization over intermolecular polymerization. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Multiple Byproducts | Side reactions can lead to a complex mixture of products, making purification challenging. Optimize the reaction conditions to minimize side product formation. |
| Polar Nature of the Product and Byproducts | The target molecule and potential byproducts are likely to be polar amines. Column chromatography on silica gel or alumina using a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a common purification method. The use of a small amount of a basic modifier like triethylamine in the eluent can help to reduce tailing of the amine products on silica gel. |
| Formation of Stereoisomers | The bicyclic product can exist as different stereoisomers, which may be difficult to separate. Careful selection of chromatographic conditions may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?
A1: The most plausible and commonly referenced method for the synthesis of the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf reaction. For the "3-oxa" analogue, this would involve the condensation of methylamine, a source of 3-oxaglutaraldehyde, and a C3 ketone equivalent like acetonedicarboxylic acid. This is essentially a double Mannich reaction.
Q2: What are the key starting materials and their roles?
A2:
-
Methylamine: Provides the nitrogen atom for the bicyclic system.
-
3-Oxaglutaraldehyde (or its precursor): This dialdehyde is crucial for forming the two six-membered rings of the bicyclic system, with the ether linkage forming the "3-oxa" bridge.
-
Acetonedicarboxylic acid (or its ester): This serves as a three-carbon ketone synthon that bridges the two arms of the intermediate formed from the amine and dialdehyde. The carboxylic acid groups facilitate the reaction and are subsequently removed via decarboxylation.
Q3: What are the most likely side products in this synthesis?
A3:
-
Polymers: Arising from the self-condensation of 3-oxaglutaraldehyde or the reaction of methylamine with multiple aldehyde molecules.
-
N-Methylpiperidone derivatives: Incomplete cyclization or alternative reaction pathways can lead to the formation of substituted piperidones.
-
Over-alkylated products: The primary amine can potentially react further after the initial cyclization, although this is less likely under controlled conditions.
-
Products from the decomposition of starting materials: For example, acetone may be formed from the decarboxylation of acetonedicarboxylic acid, which could then participate in side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of a polar solvent like methanol or ethanol in a less polar solvent like dichloromethane or ethyl acetate. Staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for the amine) will be necessary to visualize the spots.
Q5: What are the typical reaction conditions?
A5: Based on analogous Robinson-Schöpf reactions, the synthesis is typically carried out in an aqueous buffer solution at a pH between 5 and 7, at or below room temperature, and for a duration of several hours to a day.
Experimental Protocols
General Protocol for the Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (as a model):
A 500 mL jacketed, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, and an addition funnel. Water and benzylamine are added. The reactor is cooled to 0–10 °C, and sulfuric acid is added over 1 hour while maintaining the temperature at 4–8 °C. Glutaraldehyde is then added, followed by acetonedicarboxylic acid, while keeping the temperature below 5 °C. A solution of sodium acetate is then added over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours. Work-up involves pH adjustments, extractions, and purification by chromatography.
Adaptation for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one:
To synthesize the target molecule, benzylamine would be replaced with methylamine, and glutaraldehyde would be replaced with a suitable precursor for 3-oxaglutaraldehyde (e.g., 2,5-dimethoxytetrahydrofuran, which can be hydrolyzed in situ to succinaldehyde, a close analog, suggesting a similar strategy might be employed for the oxa-variant). The reaction conditions (pH, temperature, and reaction time) would likely require optimization.
Data Presentation
Quantitative data for the specific side reactions in the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is not available in the reviewed literature. However, the following table presents a qualitative summary of expected outcomes based on general principles of the Robinson-Schöpf and Mannich reactions.
| Reaction Condition | Expected Yield of Target Compound | Likelihood of Polymer Formation | Likelihood of Other Side Products |
| Optimal (pH 5-7, Temp < 25°C, Slow Addition) | Moderate to High | Low | Low |
| High pH (>8) | Low | High | Moderate (Aldol products) |
| Low pH (<4) | Low | Low | Moderate (Incomplete reaction) |
| High Temperature (>40°C) | Low | High | High (Decomposition products) |
| High Reactant Concentration | Variable | High | Moderate |
Visualizations
Logical Relationship of Key Reaction Components
Caption: Key reactants for the synthesis of the target molecule.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Potential Side Reaction Pathways
Caption: Overview of desired reaction and potential side reactions.
Technical Support Center: Troubleshooting the Mannich Reaction for Bicyclic Ketones
Welcome to the technical support center for the Mannich reaction, with a specific focus on its application with bicyclic ketones. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Mannich reaction and why is it used with bicyclic ketones?
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] The reactants are typically a primary or secondary amine, a non-enolizable aldehyde (like formaldehyde), and a carbonyl compound containing at least one acidic alpha-proton, such as a bicyclic ketone.[1][3] The product is a β-amino-carbonyl compound known as a Mannich base.[1][2]
This reaction is particularly valuable in pharmaceutical and natural product synthesis because it efficiently forms carbon-carbon and carbon-nitrogen bonds, leading to the creation of complex molecules with potential biological activity, including alkaloids and other nitrogen-containing compounds.[1][3][4]
Q2: My Mannich reaction with a bicyclic ketone is resulting in a low yield. What are the common causes and how can I address them?
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Iminium Ion Formation: The reaction begins with the formation of an iminium ion from the amine and aldehyde.[1][2] If this step is inefficient, the overall yield will be poor.
-
Poor Enol/Enolate Formation of the Bicyclic Ketone: The bicyclic ketone must form an enol or enolate to act as a nucleophile and attack the iminium ion.[1][5] Steric hindrance in bicyclic systems can sometimes impede this process.
-
Troubleshooting: The choice of acid or base catalyst is crucial for enolization.[3] Experiment with different catalysts and reaction temperatures to find the optimal conditions for your specific bicyclic ketone.
-
-
Side Reactions: Several side reactions can compete with the desired Mannich reaction, consuming starting materials and reducing the yield.
-
Troubleshooting: See Q3 for a detailed discussion on common side reactions and how to minimize them.
-
-
Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield.
-
Troubleshooting: Systematically vary these parameters. For instance, some reactions benefit from heating to increase the reaction rate, while others require lower temperatures to minimize side products.[6]
-
Q3: What are the typical side products in a Mannich reaction with bicyclic ketones, and how can I minimize their formation?
The formation of byproducts is a common challenge in Mannich reactions.[7]
-
Self-Condensation of the Ketone (Aldol Reaction): The enolate of the bicyclic ketone can react with another molecule of the ketone instead of the iminium ion.
-
Minimization: This can often be suppressed by slowly adding the ketone to the pre-formed iminium salt. Using pre-formed iminium salts can lead to faster and more selective reactions under milder conditions.[8]
-
-
Reaction of the Mannich Base with More Aldehyde: The initial Mannich product can sometimes react further with the aldehyde, especially if it has acidic protons.[5]
-
Minimization: Use a stoichiometric amount of the aldehyde or add it portion-wise to the reaction mixture.
-
-
Polymerization: Formaldehyde, a common reactant, is highly reactive and can lead to polymerization, especially under basic conditions.[9] This can result in the formation of intractable "goop or oils".[10]
-
Minimization: Careful control of stoichiometry and temperature is crucial. Acidic conditions generally favor the desired reaction pathway.[7]
-
-
Cyclization Reactions: Depending on the structure of the bicyclic ketone and the amine used, the initial Mannich product may undergo subsequent intramolecular reactions.[10]
-
Minimization: This is highly substrate-dependent. If cyclization is undesired, adjusting the reaction conditions (e.g., temperature, concentration) may help.
-
Q4: How do I choose the right solvent and catalyst for my Mannich reaction?
The choice of solvent and catalyst is critical for the success of the Mannich reaction.
-
Solvents: Protic solvents such as ethanol, methanol, water, and acetic acid are commonly used because they can stabilize the electrophilic iminium ion, which is a key intermediate.[3][8]
-
Catalysts: The reaction can be catalyzed by either acid or base, with acid catalysis being more common.[3]
-
Acid Catalysis: Promotes the formation of the iminium ion and the enol form of the ketone.[5][7] Common acid catalysts include HCl and acetic acid.
-
Base Catalysis: Promotes the formation of the enolate from the ketone.
-
Ionic Liquids: Have been shown to be effective catalysts that can be recycled and reused.[11]
-
Organocatalysts: For asymmetric Mannich reactions, chiral organocatalysts like (S)-proline can be used to achieve stereoselectivity.[1][2]
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on yield for Mannich reactions. Note that optimal conditions will vary depending on the specific bicyclic ketone and other reactants.
Table 1: Effect of Catalyst Loading on a Model Mannich Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2 | Low |
| 2 | 5 | Moderate |
| 3 | 10 | High |
| 4 | 15 | High |
Data adapted from a study on a task-specific ionic liquid catalyst, demonstrating that yield increases with catalyst amount up to an optimal point.[11]
Table 2: Influence of Reactant Stoichiometry
| Ketone (equiv) | Aldehyde (equiv) | Amine (equiv) | Expected Outcome |
| 2.0 | 1.0 | 1.1 | Good yield of the desired Mannich base.[8] |
| 1.0 | >1.0 | 1.1 | Potential for side reactions involving excess aldehyde. |
| >2.0 | 1.0 | 1.1 | May favor aldol self-condensation of the ketone. |
Experimental Protocols
General Protocol for a Mannich Reaction with a Bicyclic Ketone
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reactant Preparation: To a reaction vessel equipped with a mechanical stirrer, add the bicyclic ketone (e.g., 2.0 eq), the amine (e.g., a 40% aqueous solution of dimethylamine, 1.1 eq), and the solvent (e.g., DMSO).[8]
-
Reaction Initiation: Add the aldehyde (e.g., a 37% aqueous solution of formaldehyde, 1.0 eq) to the mixture.[8]
-
Reaction Progress: Stir the resulting mixture at room temperature for a specified time (e.g., 24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).[8]
-
Workup:
-
Perform an extraction with an organic solvent like ethyl acetate (e.g., three times).[8]
-
Acidify the combined organic layers (e.g., to pH 2 with 2N HCl) to form the hydrochloride salt of the Mannich base, which can then be extracted into the aqueous layer.[8]
-
Basify the aqueous layer (e.g., to pH 9 with 2N NaOH) to regenerate the free amine.[8]
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate).[8]
-
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product.[8] Purify the product using an appropriate method, such as flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Mannich Reactions
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Mannich Reaction | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Secondary amine mannich condensation + ring formation. - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. thaiscience.info [thaiscience.info]
Technical Support Center: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Welcome to the technical support center for "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one". This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?
A1: Common impurities often stem from the Robinson-Schöpf synthesis reaction. These can include unreacted starting materials such as methylamine, glutaraldehyde, and acetone dicarboxylic acid. Additionally, side-products from incomplete cyclization or alternative condensation reactions may be present. Stereoisomers of the desired product can also be a significant impurity.
Q2: What are the recommended methods for purifying 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography using silica gel is effective for separating a range of impurities.[1] Recrystallization can be a highly effective technique for removing minor impurities, provided a suitable solvent system is identified. For related bicyclic ketones, these methods have proven successful.
Q3: What level of purity can I expect to achieve with these purification methods?
A3: With careful execution of column chromatography, it is possible to achieve purities of 95-98% for similar bicyclic amines.[1] Recrystallization, when optimized, can further enhance purity, potentially exceeding 99%. The final purity will depend on the nature and concentration of the impurities in the crude material.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is too polar and is sticking to the silica gel. | 1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. 2. Consider adding a small percentage of a more polar solvent like methanol to the eluent system. 3. Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) to deactivate acidic sites that may be binding your basic compound. |
| Product is co-eluting with an impurity. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various solvent ratios to achieve better separation between your product and the impurity. 2. Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. |
| Improper column packing. | 1. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and inefficient separation. 2. Use a slurry packing method for better results. |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Troubleshooting Step |
| The compound is insoluble in the chosen solvent at room temperature but highly soluble at elevated temperatures, and the solution is supersaturated. | 1. Use a larger volume of solvent to dissolve the compound. 2. Cool the solution more slowly to allow for crystal lattice formation instead of oiling out. 3. Add a seed crystal to induce crystallization. |
| The presence of impurities is depressing the melting point and interfering with crystallization. | 1. Attempt a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before recrystallization. 2. Try a different solvent or a solvent mixture for the recrystallization. |
| The solvent is too nonpolar for the compound. | Experiment with a more polar solvent or a mixture of solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
Issue 3: Persistent Impurity Detected by NMR/LC-MS
| Potential Cause | Troubleshooting Step |
| The impurity has a very similar polarity to the product. | 1. If column chromatography was used, try a very shallow gradient elution to improve separation. 2. Consider derivatizing the product or the impurity to alter its polarity, allowing for easier separation. The derivative can then be converted back to the original compound. 3. For acidic or basic impurities, an acid-base extraction can be an effective purification step prior to chromatography or recrystallization. |
| The impurity is a stereoisomer. | 1. Chiral chromatography may be necessary to separate stereoisomers. 2. Alternatively, diastereomeric salt formation with a chiral acid or base can be attempted, followed by separation of the diastereomers by recrystallization and subsequent liberation of the desired enantiomer. |
Data Presentation
The following table summarizes the expected purity levels and recovery rates for the recommended purification techniques, based on data from similar compounds.[1]
| Purification Method | Stationary Phase | Eluent System (v/v) | Expected Purity | Expected Recovery |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 5:1 to 1:1 gradient) | 95-98% | 85-92% |
| Recrystallization | N/A | Ethanol, or Hexane/Acetone mixture | >98% | Dependent on solubility |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude material.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane/ethyl acetate 5:1).
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Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.
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Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
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Sample Loading:
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Dissolve the crude "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" in a minimal amount of the initial eluent.
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Carefully apply the sample solution to the top of the column.
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Allow the sample to adsorb onto the silica gel.
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-
Elution:
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Begin eluting the column with the initial solvent mixture.
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Collect fractions in separate test tubes.
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Monitor the separation by TLC analysis of the collected fractions.
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If necessary, gradually increase the polarity of the eluent to elute the desired compound.
-
-
Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified compound.
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Protocol 2: Recrystallization
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Solvent Selection:
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In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol, acetone, or a hexane/ethyl acetate mixture) by heating.
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Allow the solution to cool to room temperature and then in an ice bath.
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A suitable solvent will dissolve the compound when hot and form crystals upon cooling.
-
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen recrystallization solvent dropwise while heating and swirling until the solid is completely dissolved.
-
-
Crystallization:
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Allow the flask to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
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-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
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Mandatory Visualization
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Persistent Impurities.
References
"9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential stability concerns for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?
Based on its structure, the primary stability concerns for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one involve its bicyclic ketal-like and N-methylpiperidine-like motifs. Key potential issues include:
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Hydrolysis: The molecule may be susceptible to hydrolysis, particularly under acidic conditions, which could lead to ring opening.
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Thermal Degradation: Elevated temperatures may cause degradation, potentially through pathways common to N-methylpiperidine derivatives.
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Photodegradation: Exposure to light, especially UV radiation, could induce photolytic reactions, a known issue for some saturated heterocyclic compounds.
Q2: How should I store 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one to ensure its stability?
To maximize stability, it is recommended to store the compound under the following conditions:
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Temperature: Store in a cool, dry place. If possible, keep refrigerated and protected from moisture.
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Light: Protect from light by storing in an amber vial or a light-blocking container.
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Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.
Q3: I am observing unexpected peaks in my analysis (HPLC, LC-MS) after storing a solution of the compound. What could be the cause?
Unexpected peaks are likely due to degradation products. The most probable causes are:
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Solvent-Induced Degradation: If the solvent is acidic or contains acidic impurities, it could be causing hydrolysis of the bicyclic structure. Ensure you are using high-purity, neutral solvents.
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Photodegradation: If the solution was exposed to light for a prolonged period, photolytic degradation may have occurred. Always prepare and store solutions in light-protected containers.
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Contamination: Ensure that the solvent and all labware are free from contaminants that could catalyze degradation.
Troubleshooting Guides
Issue 1: Loss of Purity or Appearance of Impurities Over Time
Symptoms:
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A decrease in the area of the main peak corresponding to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in chromatographic analysis.
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The appearance of new, unidentified peaks in the chromatogram.
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A change in the physical appearance of the solid compound (e.g., color change, clumping).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | - Analyze the pH of your sample preparation. If acidic, consider using a buffered solution in the neutral pH range.- Ensure solvents are anhydrous, as water can facilitate hydrolysis. |
| Thermal Degradation | - Review storage and experimental temperatures. Avoid unnecessary exposure to high temperatures.- Perform a short-term stability study at your experimental temperature to assess the rate of degradation. |
| Photodegradation | - Protect the compound from light at all stages of handling and storage by using amber vials and minimizing exposure to ambient light.- Conduct experiments under low-light conditions if photosensitivity is suspected. |
| Oxidation | - If the compound is handled in the air for extended periods, consider working under an inert atmosphere (e.g., a glovebox).- Purge solutions with an inert gas before storage. |
Issue 2: Inconsistent Experimental Results
Symptoms:
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Poor reproducibility of bioassay results.
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Variable reaction yields where the compound is a starting material.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| On-Bench Degradation | - Prepare solutions of the compound fresh for each experiment.- If solutions must be stored, keep them at low temperatures and protected from light for the shortest possible time. |
| Interaction with other Reagents | - Evaluate the compatibility of the compound with other reagents in your experimental setup. Strong acids, bases, or oxidizing/reducing agents could be causing degradation. |
| Adsorption to Labware | - The compound may adsorb to certain types of plastic or glass. Consider using silanized glassware or low-adsorption plasticware. |
Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one based on the known reactivity of similar chemical structures.
Caption: Potential acid-catalyzed hydrolysis of the bicyclic ether linkage.
Caption: Hypothetical photolytic ring contraction via a Norrish Type II reaction.
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC-UV Method
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Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase Screening:
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Aqueous Component: 0.1% Formic acid in water or 10 mM Ammonium acetate buffer (pH 7).
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Organic Component: Acetonitrile or Methanol.
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Gradient Elution: Begin with a broad gradient (e.g., 5-95% organic over 20 minutes) to separate the parent compound from potential degradation products.
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UV Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and identify the optimal wavelength for detection of the parent compound and any impurities.
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Forced Degradation Study:
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Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C.
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Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C.
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Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
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Thermal Degradation: Heat the solid compound at a temperature below its melting point.
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Photodegradation: Expose a solution of the compound to a light source as described in ICH Q1B guidelines.[1]
-
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Method Optimization: Analyze samples from the forced degradation study. Adjust the gradient, mobile phase, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
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Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: A logical workflow for investigating the stability of a compound.
References
Technical Support Center: Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Degradation of Reactants: Acetonedicarboxylic acid is prone to decarboxylation, especially at elevated temperatures. The dialdehyde containing the ether linkage may also be unstable. | - Use fresh, high-purity starting materials.- Prepare solutions of acetonedicarboxylic acid immediately before use.- Maintain the recommended reaction temperature; avoid excessive heating. |
| Incorrect pH: The Robinson-Schöpf reaction is highly pH-sensitive. The optimal pH range is typically between 5 and 9.[1] | - Carefully monitor and adjust the pH of the reaction mixture using a suitable buffer (e.g., acetate buffer). | |
| Inefficient Iminium Ion Formation: The reaction of methylamine with the dialdehyde to form the intermediate di-iminium ion may be incomplete. | - Ensure the dropwise addition of the dialdehyde to the methylamine solution to favor iminium ion formation.- The reaction is often carried out at a low temperature initially (0-5 °C) to control the reaction rate. | |
| Formation of Side Products | Polymerization: Aldehydes, particularly in the presence of acids or bases, can undergo polymerization. | - Maintain a low reaction temperature during the initial stages.- Control the rate of addition of reactants. |
| Incomplete Second Mannich Reaction: The intramolecular Mannich reaction that forms the second ring may be slow or incomplete, leading to monocyclic byproducts. | - Allow for sufficient reaction time after the initial intermolecular reaction.- Optimize the reaction temperature and pH to facilitate the intramolecular cyclization. | |
| Difficulties in Product Isolation and Purification | Product is Water-Soluble: The product, especially in its protonated form, may have significant solubility in water, leading to losses during aqueous workup. | - Adjust the pH of the aqueous layer to be basic (pH > 9) before extraction to ensure the product is in its free base form.- Use a continuous liquid-liquid extractor for improved extraction efficiency.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product. |
| Co-elution of Impurities during Chromatography: Structurally similar impurities may co-elute with the desired product. | - Use a high-purity silica gel for column chromatography.- Employ a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of ethyl acetate and hexane.[2] | |
| Scale-Up Challenges | Exothermic Reaction: The initial condensation reaction can be exothermic, leading to a runaway reaction if not properly controlled. | - Use a jacketed reactor with efficient cooling.- Implement controlled, slow addition of reactants.- Monitor the internal temperature of the reactor continuously. |
| Mixing Issues: In larger reactors, inefficient mixing can lead to localized "hot spots" and variations in pH, affecting yield and purity. | - Use an appropriate impeller and agitation speed to ensure homogeneous mixing. | |
| Decarboxylation on a Large Scale: The decarboxylation of the intermediate from acetonedicarboxylic acid can be more pronounced on a larger scale due to longer reaction and workup times. | - Optimize the reaction time and temperature to minimize the duration of the reaction.- Consider in-situ decarboxylation under controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one?
A1: The most common approach is a variation of the Robinson-Schöpf reaction. This is a one-pot, three-component reaction involving a dialdehyde with an ether linkage (e.g., 2,2'-oxybis(acetaldehyde)), methylamine, and a derivative of acetone, such as acetonedicarboxylic acid. The reaction proceeds via a double Mannich reaction to form the bicyclic ketone.[1]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters are:
-
pH: The reaction is highly pH-dependent and should be maintained in the range of 5-9.[1]
-
Temperature: The initial reaction is typically carried out at a low temperature (0-10 °C) to control the exothermic reaction, followed by a period at room temperature or slightly elevated temperature to drive the reaction to completion.
-
Purity of Starting Materials: The stability of the starting materials, especially acetonedicarboxylic acid and the dialdehyde, is crucial for obtaining a good yield.
Q3: What are the expected major by-products in this synthesis?
A3: The primary by-products can include monocyclic compounds resulting from an incomplete second Mannich reaction, and polymers formed from the self-condensation of the aldehyde. Over-alkylation or side reactions involving the enolate can also occur.
Q4: What is the recommended method for purifying the final product?
A4: Column chromatography on silica gel is a common and effective method for purification. A solvent system of ethyl acetate and hexane, often in a gradient, is typically used.[2] Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.
Q5: Are there any specific safety precautions to take during the scale-up of this synthesis?
A5: Yes, the initial phase of the reaction can be highly exothermic. It is essential to have adequate cooling and to control the addition rate of the reactants to prevent a runaway reaction. The reaction may also produce carbon dioxide from the decarboxylation of acetonedicarboxylic acid, so proper ventilation and pressure management are necessary.
Data Presentation
Table 1: Typical Reaction Conditions for Robinson-Schöpf Type Synthesis
| Parameter | Condition | Notes |
| Reactants | Dialdehyde with ether linkage, Methylamine, Acetonedicarboxylic acid | Purity of reactants is critical. |
| Solvent | Typically an aqueous buffer | Maintains pH and facilitates the reaction. |
| pH | 5 - 9 | Optimal range for the reaction.[1] |
| Temperature | 0 - 25 °C | Initial cooling followed by warming to room temperature. |
| Reaction Time | 12 - 48 hours | Varies depending on the specific reactants and conditions. |
| Typical Yield | 40 - 70% | Highly dependent on reaction conditions and purity of starting materials. |
Table 2: Purification Parameters for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
| Parameter | Condition | Notes |
| Purification Method | Column Chromatography | Effective for removing polar and non-polar impurities. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this type of compound. |
| Mobile Phase | Ethyl Acetate / Hexane (gradient) | A typical starting gradient could be 10:90, gradually increasing to 50:50.[2] |
| Alternative Method | Recrystallization | If the product is a solid and a suitable solvent is found. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
This protocol is a generalized procedure based on the principles of the Robinson-Schöpf reaction adapted for the synthesis of the target molecule.
-
Preparation of the Reaction Mixture:
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In a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve methylamine hydrochloride in a buffered aqueous solution (e.g., sodium acetate buffer, pH ~7).
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Cool the solution to 0-5 °C using a circulating chiller.
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In a separate flask, prepare a fresh solution of acetonedicarboxylic acid in the same buffer.
-
-
Reaction Initiation:
-
Slowly add the acetonedicarboxylic acid solution to the chilled methylamine solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Prepare a solution of the dialdehyde with an ether linkage (e.g., 2,2'-oxybis(acetaldehyde)) in a suitable solvent.
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Add the dialdehyde solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
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Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Workup and Extraction:
-
Once the reaction is complete, adjust the pH of the mixture to >9 with a base (e.g., sodium carbonate or sodium hydroxide) to deprotonate the product.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
-
Mandatory Visualization
Caption: Experimental Workflow for the Synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Caption: Logical Relationship of Reactants and Key Steps in the Synthesis.
References
Technical Support Center: Synthesis of Bicyclo[3.3.1]nonanes - Minimizing Byproducts in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of bicyclo[3.3.1]nonane ring systems. The focus is on minimizing byproduct formation in key cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cyclization strategies for synthesizing the bicyclo[3.3.1]nonane core, and what are their primary drawbacks?
A1: The construction of the bicyclo[3.3.1]nonane framework is central to the synthesis of numerous biologically active natural products.[1][2] Common strategies include:
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Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[3][4][5] A primary challenge is controlling stereoselectivity, often leading to mixtures of diastereomers.[6] Steric hindrance can also significantly reduce yields.
-
Intramolecular Aldol/Michael Additions: These reactions are effective for forming the bicyclic system from a suitably functionalized monocyclic precursor.[2][7] Key challenges include achieving the desired regioselectivity of enolate formation and avoiding undesired intermolecular side reactions.
-
Acid-Catalyzed Cyclizations: Cationic cyclization of unsaturated precursors can provide access to the bicyclo[3.3.1]nonane core.[8] However, these reactions can be prone to rearrangements and the formation of multiple products.
-
Domino Reactions: Tandem reactions, such as domino Michael-aldol annulations, offer an efficient one-pot approach to constructing the bicyclic system.[2] Controlling the stereochemical outcome of multiple bond-forming events in a single step can be complex.
Q2: My Robinson annulation reaction is giving a low yield. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Robinson annulation for bicyclo[3.3.1]nonane synthesis are often due to issues in either the initial Michael addition or the subsequent intramolecular aldol condensation.
-
Poor Michael Addition: Steric hindrance on either the Michael donor (the enolate) or the Michael acceptor (the α,β-unsaturated ketone) can impede the initial C-C bond formation.
-
Solution: Consider using a more reactive enolate equivalent, such as a pre-formed silyl enol ether in a Mukaiyama-Michael addition. This can be more effective for hindered substrates.
-
-
Failure of Intramolecular Aldol Condensation: The enolate formed after the Michael addition may not cyclize efficiently due to steric constraints or unfavorable ring strain in the transition state.
-
Solution: Employ a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) to ensure complete and irreversible enolate formation, which can drive the cyclization forward. The choice of solvent can also be critical in stabilizing the transition state.
-
Q3: I am observing a mixture of diastereomers in my cyclization reaction. How can I improve the stereoselectivity?
A3: The formation of diastereomers, particularly syn and anti isomers with respect to the one-carbon bridge, is a common issue.[6] The stereochemical outcome is often dependent on whether the reaction is under kinetic or thermodynamic control.
-
Kinetic vs. Thermodynamic Control: In many base-catalyzed Robinson annulations, the anti diastereomer is the kinetically favored product.[6] However, under more forcing conditions with an excess of base, a retro-aldol reaction followed by epimerization can lead to the thermodynamically more stable syn isomer.
-
Optimizing Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the diastereomeric ratio. For instance, in domino Michael-aldol reactions, the relative configuration of the product can be controlled by carefully selecting these parameters.
Q4: Besides stereoisomers, what other byproducts should I be aware of during the synthesis of bicyclo[3.3.1]nonanes?
A4: While diastereomers are common, other byproducts can also arise depending on the reaction type and conditions:
-
Intermolecular Reaction Products: If the intramolecular cyclization is slow, intermolecular reactions (e.g., intermolecular aldol or Michael additions) can occur, leading to oligomeric or polymeric materials. This is particularly a risk at higher concentrations.
-
Products of Incomplete Reaction: The intermediate of a tandem reaction may be isolated if the second step fails to proceed. For example, in a Robinson annulation, the 1,5-diketone intermediate from the Michael addition may be the major product if the aldol condensation does not occur.[5]
-
Rearrangement Products: Acid-catalyzed cyclizations are susceptible to carbocation rearrangements, which can lead to the formation of alternative bicyclic or tricyclic skeletons.
-
Tricyclic Acetals: In reactions involving diketones, transannular cyclization can occur to form tricyclic acetal byproducts.[1]
Troubleshooting Guides
Problem 1: Low Yield or No Reaction in Intramolecular Aldol Condensation
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered unchanged. | The base is not strong enough to deprotonate the α-carbon. | Use a stronger, non-nucleophilic base such as LDA or KHMDS. |
| Steric hindrance around the α-proton. | Increase the reaction temperature cautiously or consider a different synthetic route that avoids the hindered cyclization. | |
| A complex mixture of products is observed. | Competing intermolecular reactions are occurring. | Decrease the concentration of the reaction mixture (high dilution conditions). Add the substrate slowly to the base. |
| The intermediate before cyclization is isolated. | The equilibrium of the cyclization is unfavorable. | Use conditions that remove the byproduct of the condensation (e.g., water) to drive the reaction to completion. |
Problem 2: Formation of an Unexpected Major Product
| Symptom | Possible Cause | Suggested Solution |
| A product with a different ring system is formed. | An unexpected rearrangement has occurred (common in acid-catalyzed reactions). | Re-evaluate the reaction mechanism. Consider using milder acidic conditions or a Lewis acid catalyst. |
| The initial regioselectivity of enolate formation was incorrect. | Use a directed enolate formation strategy, for example, by using a pre-formed silyl enol ether. | |
| A tricyclic acetal is the major product. | Transannular cyclization is favored over the desired reaction. | Modify the substrate to disfavor the transannular reaction, for example, by protecting one of the carbonyl groups. |
Quantitative Data on Byproduct Minimization
The choice of reaction parameters can have a dramatic impact on the yield of the desired bicyclo[3.3.1]nonane and the formation of byproducts. The following table summarizes the optimization of a thiophenol-mediated epoxide opening and intramolecular aldol reaction to form a bicyclo[3.3.1]non-3-en-2-one.
| Entry | Base (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | NaH (10) | THF | Room Temp. | 6 h | 28 |
| 2 | K₂CO₃ (10) | THF | Room Temp. | 8 h | 72 |
| 3 | K₂CO₃ (10) | Et₂O | Room Temp. | 23 h | 84 |
| 4 | K₂CO₃ (10) | CH₂Cl₂ | Room Temp. | 5 h | 84 |
| 5 | Cs₂CO₃ (5) | CH₂Cl₂ | Room Temp. | 1.5 h | 83 |
| 6 | Cs₂CO₃ (5) | CH₂Cl₂ | 60 °C (MW) | 2 min | 88 |
Data adapted from a study on the synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones.
Detailed Experimental Protocols
Protocol 1: Optimized Room Temperature Synthesis of a Bicyclo[3.3.1]non-3-en-2-one
To a stirred solution of the spirolactol starting material (1 equiv.) in dry, degassed dichloromethane (CH₂Cl₂), cesium carbonate (Cs₂CO₃, 5 equiv.) and the thiol nucleophile (3 equiv.) are added. The reaction mixture is stirred at room temperature for 1.5 hours. The reaction is then diluted with ethyl acetate and washed with brine. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Microwave-Assisted High-Yield Synthesis
To a stirred solution of the spirolactol starting material (1 equiv.) in dry, degassed dichloromethane (CH₂Cl₂), cesium carbonate (Cs₂CO₃, 5 equiv.) and the thiol nucleophile (3 equiv.) are added. The reaction mixture is heated in a microwave reactor for 2 minutes at 60 °C. The mixture is then diluted with CH₂Cl₂ and washed with brine. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Robinson Annulation: Reaction Mechanism
Caption: Key stages of the Robinson annulation reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Logical Relationship of Byproduct Formation
Caption: Factors influencing byproduct formation kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. psiberg.com [psiberg.com]
- 7. escholarship.org [escholarship.org]
- 8. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
Validation & Comparative
Comparative Efficacy Analysis: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one versus Triclabendazole for the Treatment of Fascioliasis
Disclaimer: As of late 2025, a comprehensive review of published, peer-reviewed scientific literature reveals a significant lack of data on the anthelmintic efficacy of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. Direct comparative studies between this compound and the widely used fasciolicide, triclabendazole, are not available.
This guide is therefore structured to serve as a framework for researchers and drug development professionals on how to conduct a comparative efficacy study . It will use the established efficacy of triclabendazole as a benchmark against which a novel compound, represented here by 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, would be evaluated.
Introduction to Triclabendazole: The Gold Standard
Triclabendazole is a benzimidazole anthelmintic renowned for its high efficacy against both mature and, crucially, immature stages of the liver flukes Fasciola hepatica and Fasciola gigantica. This activity against juvenile flukes, which are responsible for the acute, pathogenic phase of the disease, distinguishes it from other flukicides like clorsulon or albendazole. Its primary mechanism of action is thought to involve binding to tubulin, thereby disrupting microtubule-dependent processes within the parasite, such as motility and intracellular transport.
Framework for Efficacy Comparison
To evaluate the potential of a novel compound like 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a multi-stage process involving both in vitro and in vivo assays is required. The following sections detail the standard protocols and benchmark data from triclabendazole studies that would be used for comparison.
In Vitro Efficacy Assessment
The initial screening of a new compound typically involves in vitro assays to determine its direct effect on the parasite, minimizing animal use and allowing for higher throughput.
-
Parasite Collection: Adult Fasciola hepatica are collected from the bile ducts of infected bovine or ovine livers obtained from a local abattoir.
-
Assay Medium: Parasites are washed in a suitable buffer (e.g., RPMI-1640) and placed individually into wells of a 24-well plate containing the assay medium supplemented with antibiotics.
-
Drug Preparation: The test compound (9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one) and the reference compound (triclabendazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then diluted to final test concentrations in the assay medium. A solvent control (DMSO only) is run in parallel.
-
Incubation & Observation: Flukes are incubated at 37°C. Their motility is scored at various time points (e.g., 2, 4, 8, 24 hours) using a subjective scoring system (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death).
-
Data Analysis: The concentration required to achieve paralysis or death in 50% of the parasites (LC50) at a specific time point is calculated.
The following table summarizes typical results for triclabendazole in in vitro assays. A new compound would be compared against these benchmarks.
| Parameter | Triclabendazole (as Triclabendazole Sulphoxide*) | Expected Outcome for a Novel Compound |
| LC50 (24h) | 0.01 - 0.1 µg/mL | A value in a similar or lower range would indicate high potency. |
| Time to Paralysis | Typically within 8-12 hours at effective concentrations | A shorter time to effect could suggest a rapid mechanism of action. |
*Note: In vivo, triclabendazole is rapidly metabolized to its active sulphoxide and sulphone metabolites. Therefore, the sulphoxide form is often used for in vitro testing to better mimic the physiological environment.
The workflow for this initial in vitro screening is visualized below.
In Vivo Efficacy Assessment
Following promising in vitro results, the compound must be tested in an animal model to assess its efficacy and safety in a physiological system. The rat or mouse model of fascioliasis is a standard for initial in vivo testing.
-
Animal Infection: Laboratory rats (e.g., Wistar strain) are orally infected with a standardized number of Fasciola hepatica metacercariae.
-
Treatment Groups: Animals are randomly allocated to different groups (n=5-8 per group):
-
Group 1: Vehicle Control (e.g., water or suspension agent).
-
Group 2: Triclabendazole (positive control) at a standard dose (e.g., 10 mg/kg).
-
Group 3-5: Test Compound (9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one) at varying doses (e.g., 5, 10, 20 mg/kg).
-
-
Drug Administration: Treatment is administered as a single oral gavage at a specific time post-infection to target different fluke stages (e.g., 2 weeks for juvenile stages, 8 weeks for adult stages).
-
Necropsy and Fluke Recovery: At a predetermined endpoint (e.g., 10-14 days post-treatment), animals are euthanized. The liver is removed, and the bile ducts are dissected to recover, count, and assess the viability of any remaining flukes.
-
Data Analysis: Efficacy is calculated as the percentage reduction in the mean fluke burden of a treated group compared to the vehicle control group.
The logical relationship for evaluating the results from an in vivo study is outlined in the diagram below.
The following table provides the established benchmark for triclabendazole efficacy that a novel compound would need to meet or exceed.
| Fluke Stage | Treatment Time (Post-Infection) | Triclabendazole Dose (mg/kg) | Efficacy (% Fluke Reduction) |
| Juvenile | 2 Weeks | 10 | >99% |
| Adult | 8 Weeks | 10 | >99% |
Conclusion and Future Directions
While 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one remains an unknown entity in anthelmintic research, the protocols and benchmarks outlined in this guide provide a clear and robust pathway for its evaluation. Any novel compound aspiring to challenge triclabendazole must demonstrate not only high efficacy against adult flukes but also, critically, near-complete elimination of the early migratory stages. Future research should follow this established framework, beginning with in vitro screening and progressing to in vivo models, to rigorously assess its potential as a new tool in the fight against the significant global threat of fascioliasis.
Comparative Analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one analogs. While direct comparative studies on a series of these specific analogs are limited in publicly available literature, this document synthesizes information on related bicyclo[3.3.1]nonane derivatives to highlight potential therapeutic applications, key structure-activity relationships, and relevant experimental protocols.
The 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one scaffold represents a unique heterocyclic structure with potential for diverse biological activities.[1][2] Research into related azabicyclo[3.3.1]nonane systems has revealed promising antimicrobial, cytotoxic, and neuroactive properties, suggesting that derivatives of this core structure are valuable candidates for further investigation in drug discovery.[3][4][5][6]
Potential Therapeutic Applications and Biological Activities
Derivatives of the broader azabicyclo[3.3.1]nonane class have been explored for several therapeutic applications, providing a roadmap for the investigation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one analogs.
Antimicrobial and Anti-tubercular Activity
Several studies have demonstrated the antimicrobial potential of azabicyclo[3.3.1]nonanone derivatives. For instance, a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones were synthesized and showed significant activity against Mycobacterium tuberculosis H37Rv and other bacterial and fungal strains.[3] The structure-activity relationship (SAR) in these studies indicated that the presence of electron-withdrawing groups on the aryl rings, such as chloro and fluoro substituents, enhanced the antimicrobial and antifungal activities.[3][4] This suggests that similar substitutions on the 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one core could yield potent antimicrobial agents.
Table 1: Antimicrobial and Anti-tubercular Activity of Exemplary 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazone Derivatives
| Compound ID | Aryl Substituent (Ar) | M. tuberculosis H37Rv MIC (µg/mL) | Antibacterial Activity (Selected Strains) | Antifungal Activity (Selected Strains) |
| 11 | p-chlorophenyl | >0.8 | Active | Active |
| 12 | p-fluorophenyl | >0.8 | Active | Active |
| 13 | m-chlorophenyl | >0.8 | Active | Active |
| 14 | m-methoxyphenyl | >0.8 | Active | Active |
Data extracted from a study on related azabicyclo[3.3.1]nonanone derivatives and is intended to be illustrative of the potential for this class of compounds.[3]
Cytotoxic Activity
The bicyclo[3.3.1]nonane framework is present in a number of natural products with demonstrated anticancer activity.[7][8] Synthetic derivatives have also been investigated for their cytotoxic effects. A comparative in vitro study on 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane derivatives against the Ehrlich Ascites Carcinoma (EAC) cell line revealed that substitutions on the phenyl ring significantly influenced cytotoxicity.[5] Specifically, a 4-methoxy substituent resulted in a lower IC50 value compared to 2-methoxy and unsubstituted analogs, indicating that electronic properties of the substituents play a crucial role in the anticancer activity of these compounds.[5]
Table 2: In Vitro Cytotoxicity of Exemplary 8-(phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives against EAC Cell Line
| Compound | Phenylcarbamoyl Substituent | IC50 (µg/mL) |
| 1 | Unsubstituted | 151.71 |
| 2 | 2-Methoxy | 148.23 |
| 3 | 4-Methoxy | 110.65 |
Data is for illustrative purposes from a study on related bicyclo[3.3.1]nonane derivatives.[5]
Neurological Activity: Nicotinic Acetylcholine Receptor (nAChR) Modulation
The azabicyclo[3.3.1]nonane scaffold has been recognized as a privileged structure for targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders.[9] Structure-activity relationship studies on 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes have identified potent ligands for both α4β2 and α7 nAChR subtypes.[6] The nature and position of substituents on the heteroaryl ring, as well as modifications to the azabicyclic core, were found to be critical for affinity and selectivity. This highlights the potential for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one analogs to be developed as modulators of nAChRs for the treatment of conditions such as nicotine addiction, neuropathic pain, and neurodegenerative diseases.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel analogs. Below are representative protocols for key biological assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48-72 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., EAC, HeLa, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 24-48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Competition)
This assay measures the affinity of a test compound for a specific nAChR subtype by its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue) are prepared by homogenization and centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the test compound in a binding buffer.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding. The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in drug discovery research.
Caption: Workflow for the synthesis and antimicrobial screening of analogs.
References
- 1. Buy 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine [smolecule.com]
- 2. 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one | C8H13NO2 | CID 274429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tubercular and antimicrobial activities of some 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Structure-activity studies of 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes: a novel class of highly potent nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
Validating the In Vivo Anthelmintic Efficacy of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Comparative Guide
Introduction
The search for novel anthelmintic agents is a critical endeavor in both human and veterinary medicine due to the rise of drug-resistant helminth strains. This guide provides a comparative framework for validating the in vivo anthelmintic activity of the novel compound, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. While specific in vivo efficacy data for this compound is not yet publicly available, this document outlines the established experimental protocols and performance benchmarks of widely-used anthelmintics, Praziquantel and the natural compound Betulinic Acid. This allows for a clear, data-driven pathway for the evaluation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
The following sections detail the comparative efficacy of these selected anthelmintics against different helminth species in rodent models, provide comprehensive experimental protocols for conducting such validation studies, and present a visual workflow to guide the research process.
Comparative Efficacy of Anthelmintic Agents
The following table summarizes the in vivo efficacy of selected anthelmintic agents against common helminth parasites in rodent models. Data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is presented with placeholder values to illustrate the target metrics for future studies.
| Compound | Target Helminth | Animal Model | Dosage | Treatment Duration | % Worm Count Reduction | % Egg Count Reduction | Reference |
| 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | Hymenolepis diminuta | Rat | TBD | TBD | TBD | TBD | N/A |
| 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | Syphacia obvelata | Mouse | TBD | TBD | TBD | TBD | N/A |
| Praziquantel | Hymenolepis diminuta | Rat | 250 mg/kg | Single Dose | 100% | Not Reported | [1] |
| Praziquantel | Hymenolepis diminuta | Rat | 0.5 mg/kg | Single Dose | Minimum Effective Dose | Not Reported | [2][3] |
| Betulinic Acid | Syphacia obvelata | Mouse | 10.00 mg/kg | 5 days | 84.08% | 68.78% | [4][5] |
| Albendazole | Syphacia obvelata | Mouse | 10.00 mg/kg | 5 days | 84.83% | 89.01% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of a novel anthelmintic compound. Below are established protocols for in vivo anthelmintic screening using two common rodent models.
In Vivo Assay against Hymenolepis diminuta in Rats
This model is a standard for evaluating anticestodal agents.
-
Animal Model: Male Wistar rats.
-
Infection: Each rat is experimentally infected with Hymenolepis diminuta cysticercoids.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., distilled water).
-
Group 2: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (various doses).
-
Group 3: Praziquantel (positive control, e.g., 250 mg/kg).
-
-
Drug Administration: Treatments are administered orally as a single dose or over a specified number of days, typically starting 30 days post-infection.
-
Efficacy Assessment:
-
Fecal Egg Count: Fecal samples are collected before and after treatment to determine the reduction in eggs per gram (EPG).
-
Worm Recovery: On a set day post-treatment (e.g., day 6), rats are euthanized, and the intestines are dissected to recover, count, and examine the worms.
-
-
Data Analysis: The percentage reduction in worm burden and EPG is calculated for each treatment group relative to the vehicle control group.
In Vivo Assay against Syphacia obvelata in Mice
This model is commonly used for screening compounds against pinworms.
-
Animal Model: Laboratory mice naturally or experimentally infected with Syphacia obvelata.
-
Confirmation of Infection: The cellophane tape test is used to confirm pinworm infection by detecting eggs around the anus.
-
Treatment Groups:
-
Group 1: Untreated control.
-
Group 2: 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (various doses).
-
Group 3: Betulinic Acid (positive control, 10 mg/kg).
-
Group 4: Albendazole (positive control, 10 mg/kg).
-
-
Drug Administration: The compounds are administered orally, once daily, for a period of 5 days.
-
Efficacy Assessment:
-
Egg Count: Anal tape tests are performed to monitor the reduction in egg counts.
-
Worm Count: After the treatment period, mice are euthanized, and the intestinal contents are examined to determine the total worm count.
-
-
Data Analysis: The percentage reduction in both egg and worm counts are calculated for the treated groups in comparison to the untreated control group.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vivo validation of a novel anthelmintic compound.
Caption: Workflow for in vivo anthelmintic activity validation.
References
- 1. revues.cirad.fr [revues.cirad.fr]
- 2. The minimum effective dose of praziquantel in treatment of Hymenolepis diminuta in rats | Journal of Helminthology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata. (2018) | Vijaya | 19 Citations [scispace.com]
A Comparative Guide to Cross-Resistance Studies Involving 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific cross-resistance studies involving "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" have not been published. This guide provides a framework for conducting such research, including detailed experimental protocols, and templates for data presentation based on methodologies established for analogous compounds. The comparative data presented herein is illustrative.
Derivatives of the bicyclo[3.3.1]nonane nucleus have demonstrated a range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Understanding the potential for cross-resistance with existing therapeutic agents is crucial for the development of novel drugs based on this scaffold.
Table 1: Physicochemical Properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | PubChem[4] |
| Molecular Weight | 155.19 g/mol | PubChem[4] |
| CAS Number | 7224-81-9 | PubChem[4] |
| IUPAC Name | 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | PubChem[4] |
Experimental Protocols for Cross-Resistance Assessment
The following protocols are adapted from established methodologies for determining antimicrobial and anticancer drug resistance.[5][6][7]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard broth microdilution method is recommended.[5]
Protocol:
-
Prepare a stock solution of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and comparator compounds in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.
-
Incubate the plate under optimal growth conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration where no visible growth is observed.[5]
Induction of Resistance
To study cross-resistance, a resistant cell line or microbial strain must first be developed. This can be achieved through continuous exposure to sub-lethal concentrations of the drug.[7]
Protocol:
-
Culture the parental strain in the presence of a sub-MIC concentration of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
-
Serially passage the culture, gradually increasing the concentration of the compound with each passage.[7]
-
Continue this process until a significant increase in the MIC is observed, indicating the development of resistance.
-
Isolate and culture the resistant strain for use in cross-resistance assays.
Cross-Resistance Screening
Once a resistant strain is established, its susceptibility to other antimicrobial or anticancer agents is tested to identify cross-resistance patterns.
Protocol:
-
Using the resistant strain, determine the MICs of a panel of comparator drugs from different classes.
-
Compare the MIC values for the resistant strain to those of the original, susceptible parental strain.
-
A significant increase in the MIC for a comparator drug in the resistant strain indicates cross-resistance.
Illustrative Comparison of Efficacy
The following tables present hypothetical data to demonstrate how the results of cross-resistance studies could be presented.
Table 2: Hypothetical Antimicrobial Cross-Resistance Profile
(Data is illustrative and not based on published experimental results)
| Compound | Class | MIC (Parental Strain, µg/mL) | MIC (Resistant Strain, µg/mL) | Fold Change in MIC | Cross-Resistance Observed |
| 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | Bicyclo[3.3.1]nonane | 2 | 64 | 32 | - |
| Ciprofloxacin | Fluoroquinolone | 0.5 | 16 | 32 | Yes |
| Gentamicin | Aminoglycoside | 1 | 1 | 1 | No |
| Erythromycin | Macrolide | 2 | 32 | 16 | Yes |
| Penicillin | β-Lactam | 4 | 4 | 1 | No |
Table 3: Hypothetical Anticancer Cross-Resistance Profile (IC50 Values)
(Data is illustrative and not based on published experimental results)
| Compound | Class | IC50 (Parental Cell Line, µM) | IC50 (Resistant Cell Line, µM) | Fold Change in IC50 | Cross-Resistance Observed |
| 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | Bicyclo[3.3.1]nonane | 1.5 | 50 | 33.3 | - |
| Doxorubicin | Anthracycline | 0.5 | 25 | 50 | Yes |
| Paclitaxel | Taxane | 0.1 | 0.1 | 1 | No |
| Cisplatin | Platinum-based | 2 | 40 | 20 | Yes |
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for assessing cross-resistance.
Hypothetical Signaling Pathway for Drug Efflux-Mediated Resistance
Caption: Potential mechanism of resistance via drug efflux.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one | C8H13NO2 | CID 274429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
Benchmarking 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Against Known Anthelmintics: A Comparative Guide
Introduction
Data Presentation: A Comparative Efficacy Table
To facilitate a direct comparison, the following table summarizes the efficacy of major classes of anthelmintics against various helminth species. The data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is intentionally left blank to highlight the need for experimental investigation. Efficacy is typically measured by the concentration of the drug required to achieve a 50% reduction in a measured parameter (e.g., egg hatching, larval motility), denoted as the EC50 or IC50.
| Drug Class | Representative Drug(s) | Target Helminth Species | In Vitro Efficacy (EC50/IC50) | In Vivo Efficacy (% Reduction in Fecal Egg Count) | Primary Mechanism of Action |
| Benzimidazoles | Albendazole, Mebendazole | Ascaris lumbricoides, Trichuris trichiura, Ancylostoma duodenale | 0.01 - 1 µg/mL | >90% | Binds to β-tubulin, inhibiting microtubule polymerization.[2][3][4] |
| Macrocyclic Lactones | Ivermectin, Moxidectin | Onchocerca volvulus, Strongyloides stercoralis | 1 - 10 ng/mL | >95% | Potentiates glutamate-gated chloride ion channels, causing parasite paralysis.[2] |
| Tetrahydropyrimidines | Pyrantel Pamoate | Enterobius vermicularis, Ascaris lumbricoides | 0.1 - 5 µg/mL | >85% | Acts as a nicotinic acetylcholine receptor agonist, leading to spastic paralysis.[2] |
| Praziquantel | Praziquantel | Schistosoma spp., Taenia spp. | 0.01 - 0.1 µg/mL | >90% | Increases calcium ion permeability of the parasite's tegument, causing muscle contraction and paralysis.[2][5] |
| 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one | - | To be determined | - | - | To be determined |
Experimental Protocols
The following are detailed methodologies for key experiments that should be conducted to ascertain the anthelmintic properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
In Vitro Assays
a) Egg Hatch Assay (EHA)
This assay is crucial for determining the ovicidal activity of a compound.
-
Objective: To assess the ability of the test compound to inhibit the hatching of helminth eggs.
-
Procedure:
-
Collect fresh helminth eggs from the feces of infected animals.
-
Isolate and quantify the eggs.
-
Prepare various concentrations of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in a suitable solvent.
-
In a 24-well plate, add a known number of eggs (approximately 100) to each well containing the different concentrations of the test compound.[6]
-
Include positive (a known anthelmintic like albendazole) and negative (solvent only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 27°C) for 48 hours.[7]
-
After incubation, count the number of hatched larvae and unhatched eggs under a microscope.
-
Calculate the percentage of hatch inhibition for each concentration.
-
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits 50% of egg hatching.
b) Larval Motility/Migration Inhibition Assay (LMIA)
This assay evaluates the effect of the compound on the viability and motility of larval stages.
-
Objective: To determine if the test compound causes paralysis or death of helminth larvae.
-
Procedure:
-
Hatch helminth eggs to obtain L1 or L3 larvae.
-
Expose the larvae to various concentrations of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in a multi-well plate.
-
Include positive and negative controls.
-
Incubate for a set period (e.g., 24-48 hours).
-
Observe the motility of the larvae under a microscope. Larvae are considered dead or paralyzed if they do not exhibit movement upon gentle probing.
-
Quantify the percentage of motile and non-motile larvae.
-
-
Data Analysis: Calculate the IC50 value, the concentration at which 50% of the larvae are non-motile.
In Vivo Assay: Fecal Egg Count Reduction Test (FECRT)
This is a standard method to evaluate the efficacy of an anthelmintic in a host animal.
-
Objective: To measure the reduction in the number of helminth eggs in the feces of an infected host after treatment.
-
Procedure:
-
Use a suitable animal model with a naturally or experimentally induced helminth infection (e.g., rodents, sheep).
-
Divide the animals into treatment and control groups.
-
Collect fecal samples from each animal before treatment (Day 0) and determine the eggs per gram (EPG) of feces.
-
Administer a defined dose of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one to the treatment group. The control group receives a placebo.
-
Collect fecal samples again at a specified time post-treatment (e.g., Day 7 or 14).
-
Determine the EPG for each animal in both groups.
-
-
Data Analysis: Calculate the percentage reduction in fecal egg count using the following formula: % Reduction = [1 - (EPG post-treatment / EPG pre-treatment)] x 100
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is critical for drug development. The following diagrams illustrate the known signaling pathways for major anthelmintic classes.
Caption: Mechanism of action of Benzimidazoles.
Caption: Mechanism of action of Macrocyclic Lactones.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive evaluation of a novel anthelmintic candidate.
Caption: Experimental workflow for anthelmintic drug discovery.
While 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has been identified as a compound with potential anthelmintic properties based on traditional use, a comprehensive evaluation based on modern scientific standards is imperative. This guide provides a clear roadmap for conducting the necessary in vitro and in vivo studies to generate the quantitative data required for a thorough comparison with established anthelmintics. The successful completion of these experiments will elucidate the compound's efficacy, spectrum of activity, and mechanism of action, thereby determining its true potential as a novel therapeutic agent in the fight against helminth infections.
References
- 1. lookchem.com [lookchem.com]
- 2. scispace.com [scispace.com]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Anthelmintic - Wikipedia [en.wikipedia.org]
- 5. Anthelmintics drugs classification,history,mechanism of action and adverse effect | PPTX [slideshare.net]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Anthelmintic Activity of Crude Extracts of Artemisia herba-alba and Punica granatum against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic and Conformational Analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the principal conformational isomers of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, a heterocyclic compound with potential applications in medicinal chemistry. The bicyclo[3.3.1]nonane framework is known for its conformational flexibility, primarily existing in a lower-energy chair-chair (CC) conformation and a higher-energy boat-chair (BC) conformation. These conformational isomers, or conformers, can exhibit distinct spectroscopic signatures, which are critical for characterization and understanding their potential biological activity.
The molecular structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one consists of a bicyclic system containing both an oxygen and a nitrogen heteroatom.[1] The presence of these heteroatoms and the carbonyl group influences the conformational equilibrium and the resulting spectroscopic properties. This guide outlines the expected differences in NMR and IR spectra between the chair-chair and boat-chair conformers and provides a general experimental protocol for their synthesis and analysis.
Conformational Isomers
The two primary conformational isomers of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one are the chair-chair (CC) and boat-chair (BC) forms. In the CC conformer, both six-membered rings adopt a chair shape. In the BC conformer, the piperidone ring is in a chair conformation while the oxazinane ring adopts a boat conformation. The energy difference between these conformers is often small, and they can coexist in solution.[2] Spectroscopic methods, particularly NMR, are powerful tools for identifying the predominant conformation.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for the chair-chair (CC) and boat-chair (BC) conformers of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. These values are based on typical ranges for analogous bicyclic systems and known effects of conformational changes on spectroscopic parameters.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | Chair-Chair (CC) Conformer | Boat-Chair (BC) Conformer | Rationale for Difference |
| H1, H5 (bridgehead) | ~2.8 - 3.2 | ~2.9 - 3.3 | Minor changes due to overall ring geometry shifts. |
| H2, H4 (axial) | ~3.6 - 4.0 | ~3.7 - 4.1 | Deshielding in BC form due to altered anisotropic effects. |
| H2, H4 (equatorial) | ~3.8 - 4.2 | ~3.5 - 3.9 | Shielding in BC form due to changes in proximity to other atoms. |
| H6, H8 (axial) | ~2.5 - 2.9 | ~2.2 - 2.6 | Significant shielding in BC form due to proximity to the nitrogen lone pair. |
| H6, H8 (equatorial) | ~2.7 - 3.1 | ~2.8 - 3.2 | Less significant change compared to the axial protons. |
| N-CH₃ | ~2.3 - 2.6 | ~2.4 - 2.7 | Environment of the methyl group is slightly altered. |
| J (Hax, Heq) at C2, C4 | ~10 - 12 Hz | ~10 - 12 Hz | Typical geminal coupling. |
| J (Hax, Hax) at C6, C8 | ~11 - 13 Hz | ~5 - 7 Hz | Dihedral angle changes in the boat conformer reduce this coupling constant. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Chair-Chair (CC) Conformer | Boat-Chair (BC) Conformer | Rationale for Difference |
| C=O (C7) | ~208 - 212 | ~207 - 211 | Carbonyl environment is slightly perturbed. |
| C1, C5 (bridgehead) | ~55 - 60 | ~54 - 59 | Steric compression effects can cause slight shielding in the BC form. |
| C2, C4 | ~68 - 72 | ~67 - 71 | Changes in γ-gauche interactions. |
| C6, C8 | ~48 - 52 | ~45 - 49 | Shielding in the BC form due to steric interactions (γ-gauche effect). |
| N-CH₃ | ~40 - 44 | ~41 - 45 | Minor change in the electronic environment. |
Table 3: Predicted Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibrational Mode | Chair-Chair (CC) Conformer | Boat-Chair (BC) Conformer | Rationale for Difference |
| C=O Stretch | ~1715 - 1725 | ~1710 - 1720 | Slight decrease in frequency may occur in the BC form due to transannular interactions. |
| C-N Stretch | ~1100 - 1150 | ~1105 - 1155 | Bond angles and electronic effects differ slightly between conformers. |
| C-O-C Stretch | ~1080 - 1120 | ~1085 - 1125 | Asymmetric stretching frequency can be sensitive to ring conformation. |
Experimental Protocols
A generalized protocol for the synthesis and spectroscopic characterization of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is provided below. This is based on established methods for similar bicyclic ketones, such as the Robinson-Schöpf reaction.[1]
1. Synthesis via Mannich-type Reaction
-
Reaction: A solution of methylamine, 2,2'-oxybis(acetaldehyde) (or a suitable precursor), and a derivative of 1,3-acetonedicarboxylic acid is prepared in an appropriate buffer (e.g., citrate buffer at pH ~5).
-
Procedure: The reagents are mixed at a low temperature (0-5 °C) and then allowed to stir at room temperature for 24-48 hours. The reaction involves a double Mannich reaction followed by decarboxylation to form the bicyclic ketone.
-
Workup and Purification: The reaction mixture is basified with a suitable base (e.g., K₂CO₃) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization.
2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For conformational analysis, low-temperature NMR studies may be necessary to slow the interconversion between conformers. NOESY or ROESY experiments can provide through-space proton-proton correlations that are crucial for distinguishing between CC and BC conformers.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made. Alternatively, the spectrum can be recorded from a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is analyzed by a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the conformational isomers and a general workflow for their synthesis and characterization.
Caption: Conformational equilibrium between the Chair-Chair (CC) and Boat-Chair (BC) isomers.
Caption: General workflow for the synthesis and spectroscopic analysis of the title compound.
References
Confirming the Structure of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active molecules and natural products. The inherent conformational flexibility of the bicyclo[3.3.1]nonane system, which can adopt chair-chair, chair-boat, or boat-boat conformations, is a critical determinant of its chemical reactivity and biological function. The presence of heteroatoms in the bicyclic framework, such as oxygen and nitrogen, further influences the conformational preference and the overall three-dimensional structure of these molecules.
Structural Confirmation Methodology: A Multi-Technique Approach
The definitive structural confirmation of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one derivatives relies on a combination of spectroscopic and crystallographic techniques. The logical workflow for this process is outlined below.
Comparative Spectroscopic Data Analysis
Due to the absence of specific NMR data for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, this section presents a comparative analysis with a closely related, well-characterized analogue, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one . This comparison allows for the prediction of the expected chemical shifts and coupling constants for the target molecule's core structure.
Table 1: Comparative ¹H and ¹³C NMR Data of 9-Azabicyclo[3.3.1]nonane Derivatives
| Position | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one¹ | Expected for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one² |
| ¹H NMR (δ, ppm) | ||
| H1, H5 | 3.30-3.36 (m, 2H) | ~3.0 - 3.5 |
| H2ax, H4ax | 2.75 (dd, J = 16.4, 6.4 Hz, 2H) | ~2.5 - 3.0 |
| H2eq, H4eq | 2.27 (d, J = 16.5 Hz, 2H) | ~2.0 - 2.5 |
| H6, H8 | 1.93-2.01 (m, 2H) | ~3.5 - 4.0 (due to adjacent oxygen) |
| H7 | 1.46-1.62 (m, 4H) | - (Carbonyl at C7) |
| N-CH₂-Ph | 3.93 (brs, 2H) | - |
| N-CH₃ | - | ~2.3 - 2.8 |
| Ph-H | 7.21-7.38 (m, 5H) | - |
| ¹³C NMR (δ, ppm) | ||
| C=O | 211.6 | ~205 - 215 |
| C1, C5 | 53.7 | ~50 - 55 |
| C2, C4 | 43.0 | ~40 - 45 |
| C6, C8 | 29.5 | ~70 - 75 (due to adjacent oxygen) |
| C7 | 16.7 | - (Carbonyl at C7) |
| N-CH₂-Ph | 57.2 | - |
| N-CH₃ | - | ~40 - 45 |
| Ph-C | 139.4, 128.5, 128.4, 127.3 | - |
¹Data obtained from the synthesis of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[1] ²Expected chemical shift ranges are estimated based on the analysis of related structures and the influence of the oxygen atom and methyl group.
Conformational Analysis: Chair-Chair vs. Chair-Boat
The bicyclo[3.3.1]nonane ring system can exist in several conformations. For 3-oxa-9-azabicyclo[3.3.1]nonane derivatives, the two most probable conformations are the chair-chair and the chair-boat forms. The preferred conformation is influenced by steric and electronic factors, including the nature of substituents.
Studies on related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have shown that they can exist in a double chair conformation.[1] However, the introduction of different substituents can shift the equilibrium towards a chair-boat conformation, which can be stabilized by intramolecular hydrogen bonding in certain derivatives.[1] For N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, a boat conformation for the nitrogen-containing ring and a chair conformation for the sulfur-containing ring have been observed.[2]
The exact conformation of a specific derivative of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one would be definitively determined by Nuclear Overhauser Effect (NOE) NMR experiments and, ideally, by single-crystal X-ray diffraction.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the molecule.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Experiments to be Performed:
-
¹H NMR: Provides information on the proton environment, including chemical shift, integration (proton count), and coupling constants (connectivity).
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the connectivity of the bicyclic system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation (chair-chair vs. chair-boat).
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the molecule.
Instrumentation: ESI-TOF or Orbitrap mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated exact mass for the proposed molecular formula (C₈H₁₃NO₂ for the parent compound). A mass accuracy of <5 ppm is typically required for unambiguous formula confirmation.
Single-Crystal X-ray Diffraction
Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature or in a refrigerator.
-
Alternative methods include vapor diffusion and slow cooling of a saturated solution.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and torsional angles, which definitively confirms the molecular structure and conformation.
Conclusion
The structural confirmation of "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" derivatives requires a systematic application of modern analytical techniques. While specific experimental data for the parent ketone is not currently available in public databases, a comparative approach using data from closely related analogues provides a strong basis for predicting its structural and spectroscopic characteristics. The experimental protocols outlined in this guide offer a comprehensive workflow for researchers to unambiguously determine the structure and conformation of new derivatives in this important class of bicyclic compounds. The interplay of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is paramount for a complete and accurate structural assignment.
References
Navigating the Data Gap: An Analysis of In Vitro vs. In Vivo Correlation for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and a Case Study on Ascaridole
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific in vitro and in vivo experimental data for the compound 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 7224-81-9). This absence of published research prevents a direct comparative analysis of its biological activity in laboratory settings versus living organisms. While some derivatives of the broader azabicyclo[3.3.1]nonanone class have shown diverse biological activities, including antimicrobial and neuroactive effects, these findings are not directly translatable to the specific molecule .
Initial investigations encountered a point of confusion wherein a chemical vendor incorrectly associated "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" with the naturally occurring anthelmintic compound, ascaridole. However, chemical registry information confirms these are distinct molecules with different structures and CAS numbers. Ascaridole is correctly identified as 1-methyl-4-(1-methylethyl)-2,3-dioxabicyclo[2.2.2]oct-5-ene (CAS 512-85-6).
Given the data gap for the requested compound, this guide will instead utilize ascaridole as a case study to illustrate the principles and presentation of an in vitro versus in vivo correlation analysis for an anthelmintic agent. This will serve as a template for how such a guide would be structured if data for "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" were available.
Case Study: Ascaridole - An Anthelmintic Monoterpene
Ascaridole is a bicyclic monoterpenoid and the primary active component of the oil of Mexican Tea (Dysphania ambrosioides), which has been traditionally used to treat parasitic worm infections.
Quantitative Data Summary
| Parameter | Dose (30 mg/kg) | Dose (60 mg/kg) | Dose (120 mg/kg) |
| Cmax (ng/mL) | 285.3 ± 89.2 | 543.7 ± 156.4 | 987.6 ± 234.5 |
| Tmax (h) | 0.5 | 0.5 | 0.75 |
| AUC (0-t) (ng·h/mL) | 456.8 ± 123.7 | 987.4 ± 245.8 | 2145.7 ± 567.3 |
| t1/2 (h) | 1.8 ± 0.5 | 2.1 ± 0.6 | 2.5 ± 0.7 |
| Data represents a summary of pharmacokinetic parameters of ascaridole in rats after a single oral dose. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life. |
Experimental Protocols
Detailed experimental protocols for the in vivo study on ascaridole are outlined below as an example of the methodological information required for a comprehensive comparison.
In Vivo Pharmacokinetic Study in Rats
-
Subjects: Male Wistar rats.
-
Administration: A single oral gavage of ascaridole at doses of 30, 60, and 120 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of ascaridole were determined using gas chromatography-mass spectrometry (GC/MS). The analyte and an internal standard were extracted from plasma using ethyl acetate, separated on a capillary column, and detected by a mass spectrometer in selected ion monitoring mode.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.
General In Vitro Anthelmintic Assay Protocol (Illustrative)
-
Model Organism: A relevant helminth species (e.g., Caenorhabditis elegans, Haemonchus contortus).
-
Assay: Adult worms are exposed to varying concentrations of the test compound in a suitable culture medium.
-
Endpoint: The primary endpoint is typically parasite motility, which is scored at different time points. A common metric is the time required to reduce motility by 50%.
-
Data Analysis: The results are used to calculate parameters such as the EC50 (half-maximal effective concentration).
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for comparing in vitro and in vivo activity.
Signaling Pathway
Ascaridole is believed to exert its cytotoxic effects through the generation of reactive oxygen species (ROS), a mechanism shared by other anthelmintics. The diagram below depicts a simplified pathway of ROS-induced cell damage.
Conclusion
The direct comparison of in vitro and in vivo activity for "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" is currently not feasible due to a lack of published experimental data. The case study of ascaridole highlights the type of data and analyses that are essential for such a comparison. For researchers, scientists, and drug development professionals, this underscores the importance of foundational biological studies to enable the critical process of correlating laboratory findings with outcomes in living systems, a cornerstone of translational research. Future research on "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" is necessary to determine its biological activity and potential for therapeutic development.
A Comparative Efficacy Analysis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and Herbal Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anthelmintic efficacy of the synthetic compound 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and various herbal anthelmintics. It is important to note that the primary active anthelmintic compound historically associated with Chenopodium ambrosioides (American wormseed) is ascaridole. The initially mentioned compound, 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, is a related bicyclic structure but is not the principal agent responsible for the plant's anthelmintic properties. Therefore, this guide will focus on ascaridole as the representative compound from Chenopodium for a more accurate and relevant comparison with herbal alternatives.
The information presented herein is based on available experimental data to facilitate an informed evaluation of these compounds for research and drug development purposes.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the anthelmintic efficacy of Chenopodium ambrosioides essential oil (rich in ascaridole) and prominent classes of herbal anthelmintics. Direct comparative studies using standardized assays are limited, and thus, the presented data is a collation from various sources.
| Anthelmintic Agent | Active Compound/Class | Test Organism | Assay Type | Efficacy Metric (Concentration) | Reference |
| Chenopodium ambrosioides Essential Oil | Ascaridole (54.2-87%) | Ancylostoma spp. larvae | Larval Motility Assay | 100% inhibition at 150 µL/mL | [1] |
| Ascaridole | Ascaris | Immersion | Larvicidal at ~0.015 vol% (18 hrs) | [2] | |
| Ascaridole | Rabbit Jejunum | Spontaneous Activity | EC50 = 1.46±0.15 mg/mL | [3] | |
| Herbal Anthelmintics | |||||
| Tannins | Condensed Tannins | Ascaris suum L4 larvae | Motility Inhibition Assay | Near 100% immotility at 1 mg/mL (24-48 hrs) | [4] |
| Epigallocatechin | - | - | IC50 = 49 µM | [5] | |
| Alkaloids | Piperine | Goat Gastrointestinal Nematodes | Egg Hatch Assay | EC50 = 0.0074 mM (0.0021 mg/mL) | [6] |
| Berberine | Goat Gastrointestinal Nematodes | Egg Hatch Assay | EC50 = 1.32 mM (0.49 mg/mL) | [6] | |
| Berberine | Goat Gastrointestinal Nematodes | Larval Motility Assay | 98.17% inhibition at 2.69 mM (1.0 mg/mL) | [6] | |
| Sanguinarine | - | - | IC50 = 58 µM | [5] | |
| Dicentrine | - | - | EC90 = 6.3 µg/mL | [5] | |
| Flavonoids | Quercetin | Opisthorchis felineus | Motility Assay | IC50 = 5.1 µM | [7] |
| Flavone | Opisthorchis felineus | Motility Assay | IC50 = 17.4 µM | [7] | |
| Naringenin | Opisthorchis felineus | Motility Assay | IC50 = 14.2 µM | [7] | |
| 5-demethylsinensetin, Umuhengerin, Corymbosin | Haemonchus contortus | Larval Migration & Adult Motility | Total inhibition at 150 µg/mL (12 hrs) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro evaluation of anthelmintic activity.
Adult Worm Motility Assay (for Pheretima posthuma)
This assay is commonly used for the preliminary screening of anthelmintic agents due to the anatomical and physiological resemblance of earthworms to intestinal roundworms.[9]
-
Test Organism: Adult Indian earthworms (Pheretima posthuma), 6-8 cm in length.
-
Preparation of Test Solutions: Test compounds (e.g., plant extracts, flavonoids) are prepared in a suitable solvent or suspension agent (e.g., 0.5% SCMC) at various concentrations (e.g., 10, 20, 30, 40 mg/mL). A standard reference drug (e.g., Albendazole, 20 mg/mL) and a vehicle control (e.g., normal saline) are also prepared.
-
Procedure:
-
Six earthworms of similar size are placed in a petri dish containing 25 mL of the test solution.
-
Observations are made for the time taken for paralysis and death of the worms.
-
Paralysis is noted when the worms do not move even when shaken vigorously.
-
Death is confirmed when the worms lose their motility completely and exhibit a fading body color.
-
-
Data Analysis: The time to paralysis and death for each concentration is recorded and compared with the standard and control groups.
Egg Hatch Assay (EHA)
The Egg Hatch Assay is utilized to determine the ovicidal activity of a compound by assessing its ability to inhibit the development and hatching of nematode eggs.[6]
-
Egg Recovery: Nematode eggs are recovered from the feces of infected hosts using a flotation technique with a saturated sugar solution.
-
Procedure:
-
Approximately 150-250 eggs in a 1.5 mL aqueous suspension are placed in each well of a 24-well plate.
-
Test compounds are added to the wells at various concentrations. A positive control (e.g., Albendazole) and a negative control (distilled water) are included.
-
The plates are incubated at 27°C for 48 hours.
-
After incubation, the number of hatched larvae and unhatched eggs are counted under a microscope.
-
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration, and the EC50 (effective concentration to inhibit 50% of egg hatching) is determined.
Larval Motility/Migration Inhibition Assay (LMIA)
This assay evaluates the effect of a compound on the motility and viability of nematode larvae.[4]
-
Larval Preparation: Third-stage (L3) or fourth-stage (L4) larvae are obtained from fecal cultures or recovered from infected hosts.
-
Procedure:
-
A known number of larvae (e.g., five L4 worms) are placed in each well of a 48-well plate containing culture media.
-
Test compounds are added to the wells at various concentrations. Positive controls (e.g., Ivermectin, Levamisole) and a negative control (culture media only) are included.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere.
-
The motility of the larvae is scored at regular intervals (e.g., every 12 hours) on a scale of 0 (no movement) to 5 (vigorous movement).
-
-
Data Analysis: The reduction in larval motility over time is recorded for each concentration, and the EC50 is calculated.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for in vitro anthelmintic screening and the proposed signaling pathways of action for ascaridole and major classes of herbal anthelmintics.
References
- 1. redalyc.org [redalyc.org]
- 2. Ascaridole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Herbal anthelmintic agents: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anthelmintic evaluation of three alkaloids against gastrointestinal nematodes of goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthelmintic Activity of Antioxidants: In Vitro Effects on the Liver Fluke Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthelmintic flavonoids and other compounds from Combretum glutinosum Perr. ex DC (Combretaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential oil from Chenopodium ambrosioides L.: secretory structures, antibacterial and antioxidant activities [redalyc.org]
Safety Operating Guide
Proper Disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) detailing the disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, this guidance is synthesized from information on structurally similar compounds and general principles for the disposal of bicyclic amines and heterocyclic ketones. All procedures should be carried out in accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one with appropriate care. Based on available data for similar compounds, this chemical should be treated as a potential irritant.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
If inhaled: Move the individual to fresh air.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
Disposal Protocol
The recommended method for the disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is through a licensed hazardous waste disposal service. The most probable method of final destruction is incineration.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste containing 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name: "9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one" and the appropriate hazard warnings (e.g., "Irritant").
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with all available information about the chemical, including its name, CAS number (7224-81-9), and any known hazards.
-
Chemical and Physical Properties
A summary of the known physical and chemical properties of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is provided in the table below. This information is essential for waste management professionals to ensure proper handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 7224-81-9 |
| Appearance | Solid (form not specified) |
Source: PubChem[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Caption: Disposal workflow for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
Disclaimer: This information is intended as a guide and is based on the best available data for this compound and its chemical class. Always consult with your institution's Environmental Health and Safety office for specific disposal requirements and protocols.
References
Essential Safety and Operational Guidance for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Disclaimer: No specific Safety Data Sheet (SDS) for 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one was located. The following guidance is synthesized from safety data for structurally similar bicyclo[3.3.1]nonane derivatives and general laboratory safety protocols.[1] Researchers must conduct a thorough risk assessment before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The minimum required PPE for handling this compound is outlined below.
| Protection Level | Equipment | Purpose & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of any potential dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles meeting ANSI Z87.1 standard | Protects against splashes and airborne particles.[2] |
| Face Shield (in addition to goggles) | Required when there is a significant risk of explosion, a large splash hazard, or a highly exothermic reaction.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental chemical contact.[2][3] Gloves should be inspected before use and changed immediately after contact with the chemical.[3] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination.[4] For handling pyrophoric materials, a flame-retardant lab coat is necessary.[4] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-approved respirator | Required if administrative and engineering controls do not adequately control exposures to dust and fumes.[2] Use requires annual medical evaluations and fit testing.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Familiarization: Review all available safety information for the compound and similar structures.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
PPE: Don all required PPE as detailed in the table above before entering the designated handling area.[4]
2. Handling:
-
Location: All handling of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one should be performed inside a certified chemical fume hood.
-
Weighing: If weighing the solid compound, use a balance located inside the fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area, decontaminating all surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Solid Waste:
-
Contaminated PPE (gloves, etc.): Place in a designated hazardous waste container.
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Solutions: Collect in a labeled, sealed, and appropriate solvent waste container. As a heterocyclic compound, it may require specific waste streams.[5] Do not mix with incompatible waste.
-
-
General Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow for Handling 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Caption: Step-by-step workflow for the safe handling and disposal of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
